Thalidomide-O-C8-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPWEYIVOQCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-O-C8-COOH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Thalidomide-O-C8-COOH, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its role in targeted protein degradation, provides established experimental protocols for its application, and visualizes key molecular pathways and workflows.
Core Chemical Properties
This compound, systematically named 9-((2-(2,6-dioxo-3-piperidinyl)-1,3-dioxo-1H-isoindol-4-yl)oxy)nonanoic acid, is a derivative of thalidomide (B1683933) functionalized with an eight-carbon carboxylic acid linker. This modification allows for its conjugation to a ligand for a target protein of interest, forming a PROTAC. Its primary function is to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby recruiting it to the target protein for subsequent ubiquitination and degradation.
Below is a summary of its key chemical properties:
| Property | Value |
| IUPAC Name | 9-((2-(2,6-dioxo-3-piperidinyl)-1,3-dioxo-1H-isoindol-4-yl)oxy)nonanoic acid |
| CAS Number | 2225148-51-4[1][2] |
| Molecular Formula | C₂₂H₂₆N₂O₇[1] |
| Molecular Weight | 430.45 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 42 mg/mL)[3] |
| Storage | Store at -20°C for long-term stability[1] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, suggesting it may be part of proprietary synthetic routes. However, based on the synthesis of analogous thalidomide-based PROTAC linkers, a representative synthetic scheme can be proposed. The synthesis would likely involve the alkylation of a hydroxythalidomide precursor with a protected C8-bromoalkanoic acid ester, followed by deprotection of the carboxylic acid.
A plausible synthetic route would involve the following key transformations:
-
Synthesis of a Hydroxythalidomide Precursor: This can be achieved through various published methods for the functionalization of the phthalimide (B116566) ring of thalidomide.
-
Alkylation with a Linker Precursor: The hydroxythalidomide would then be reacted with a suitable eight-carbon linker precursor, such as ethyl 9-bromononanoate, under basic conditions (e.g., using potassium carbonate in DMF).
-
Hydrolysis of the Ester: The terminal ester group of the linker is then hydrolyzed to the carboxylic acid, typically using a base such as lithium hydroxide (B78521) or sodium hydroxide, to yield the final this compound product.
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The thalidomide portion of the molecule binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By being connected via a linker to a ligand for a protein of interest (POI), the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed experimental protocols for assessing the efficacy of a PROTAC synthesized using this compound.
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-CRBN).
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control. It is advisable to co-treat with a proteasome inhibitor to stabilize the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against the target protein (or CRBN) overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot.
-
Probe the membrane with antibodies against the components of the expected ternary complex (the POI and CRBN). The presence of both proteins in the immunoprecipitate of one of them confirms the formation of the ternary complex.
-
References
Thalidomide-O-C8-COOH: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C8-COOH is a synthetic derivative of thalidomide (B1683933), a molecule that has been repurposed from a sedative with a dark past to a valuable tool in modern drug discovery.[1][2] In contemporary research, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[4][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in targeted protein degradation, complete with experimental protocols and data presentation.
This compound functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][5][8] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[9][10] Within a PROTAC molecule, the thalidomide moiety of this compound recruits the CRBN E3 ligase, while a separate ligand on the other end of the PROTAC binds to a specific protein of interest (POI). The C8-COOH linker provides a flexible connection between these two ends, facilitating the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary role of this compound in research is to serve as the E3 ligase-recruiting moiety in a PROTAC. The mechanism of action for a PROTAC utilizing this compound can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC, containing the this compound-derived CRBN-binding motif and a POI-binding ligand, enters the cell and facilitates the formation of a ternary complex between the CRBN E3 ligase and the target protein.[10]
-
Ubiquitination : The close proximity of the E3 ligase to the POI, induced by the PROTAC, allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.
This process of targeted protein degradation offers a powerful alternative to traditional enzyme inhibition, as it leads to the complete removal of the target protein rather than simply blocking its activity.
Figure 1: Mechanism of action of a this compound-based PROTAC.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific data for PROTACs utilizing the this compound linker are often proprietary or embedded in specific drug discovery programs, the following table provides representative data for other thalidomide-based PROTACs to illustrate typical performance metrics.
| Target Protein | PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| IDO1 | PROTAC IDO1 Degrader-1 | Pomalidomide | 2.84 µM | 93% | HeLa | [11] |
| IDO1 | NU223612 | Thalidomide derivative | 0.3290 µM | >70% | U87 | [11] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the linker, and the cell line being tested.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) to this compound.
Materials:
-
This compound
-
POI-ligand with a reactive amine group
-
Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as dimethylformamide (DMF)
-
Solvents for purification (e.g., dichloromethane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: To the activated this compound solution, add the POI-ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by NMR spectroscopy and mass spectrometry.
Figure 2: General workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein in cells treated with a PROTAC.[12]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
96-well clear-bottom plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 100 µM) for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase.[3][5] Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins. The methodologies and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to expand, the use of well-defined and versatile building blocks like this compound will be instrumental in the development of the next generation of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2225148-51-4 | APD14851 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-C8-COOH in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously deemed "undruggable."[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
Thalidomide (B1683933) and its derivatives are a cornerstone of PROTAC technology, serving as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Thalidomide-O-C8-COOH is a specialized chemical tool used in the synthesis of PROTACs, incorporating the CRBN-binding thalidomide moiety, an eight-carbon alkyl chain linker, and a terminal carboxylic acid for conjugation to a POI ligand.[2][6][7] This guide provides a comprehensive technical overview of the mechanism of action of this compound in PROTACs, supported by quantitative data from analogous compounds, detailed experimental protocols, and illustrative diagrams.
The Core Mechanism: Hijacking the CRL4^CRBN^ Complex
The fundamental mechanism of a PROTAC utilizing a this compound-derived E3 ligase ligand is the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase.[8][9] This proximity, orchestrated by the PROTAC, initiates a cascade of events leading to the ubiquitination and subsequent degradation of the POI.
The thalidomide component of the PROTAC binds to CRBN, which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][10] This binding event recruits the entire E3 ligase machinery. Simultaneously, the other end of the PROTAC binds to the POI. The C8 alkyl linker in this compound provides the necessary flexibility and length to facilitate the optimal orientation of the POI and CRBN for efficient ubiquitination.
Once the ternary complex is formed, an E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI.[11] This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the POI. This polyubiquitin chain serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[3] The proteasome then unfolds and proteolytically degrades the POI into small peptides, effectively eliminating it from the cell.[10] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Figure 1: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data on Thalidomide-Based PROTACs
While specific quantitative data for PROTACs synthesized directly from this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide and PROTACs constructed with similar thalidomide-based CRBN ligands. This data serves as a benchmark for expected potency and binding affinity.
Table 1: Binding Affinity of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
Note: Binding affinity can vary depending on experimental conditions.
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | ~1 nM | >90% | Jurkat | [12] (Implied) |
| dBET1 | BRD2/3/4 | ~1.8 nM | >95% | MOLM-13 | [13] (Implied) |
| A1874 | BRD4 | ~5 nM | ~90% | 22Rv1 | [14] (Illustrative) |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-CRBN ternary complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of the POI and CRBN induced by the PROTAC. The POI and CRBN are labeled with a donor and an acceptor fluorophore, respectively. When the ternary complex forms, the fluorophores are brought into close proximity, resulting in a FRET signal.
-
Reagent Preparation:
-
Prepare purified, tagged (e.g., His-tag, GST-tag) POI and CRBN/DDB1 complex.
-
Label the tagged proteins with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore-conjugated antibodies or through direct chemical labeling.
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the labeled POI, labeled CRBN/DDB1 complex, and the PROTAC at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the concentration at which maximal complex formation occurs.
-
Figure 2: Experimental workflow for a TR-FRET ternary complex formation assay.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI.
Principle: The ubiquitination cascade is reconstituted in vitro using purified components. The ubiquitination of the POI is then detected, typically by Western blot, as a shift in its molecular weight.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination buffer
-
ATP
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Purified CRL4^CRBN^ complex
-
Purified POI
-
Ubiquitin (often biotinylated for easier detection)
-
PROTAC or vehicle control (DMSO)
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the E1 enzyme or ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Analysis by Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the POI.
-
The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI indicates a positive result.
-
Cell-Based Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of the target protein in a cellular context.
Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western blot and compared to a vehicle-treated control.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody against the POI and a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[17][18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. This compound | 2225148-51-4 | APD14851 [biosynth.com]
- 7. This compound, 2225148-51-4 | BroadPharm [broadpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. academic.oup.com [academic.oup.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Cereblon Binding Affinity of Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1]
"Thalidomide-O-C8-COOH" is a thalidomide-based ligand specifically designed for the recruitment of the CRBN protein, often incorporated into PROTACs.[2][3] The C8-COOH linker provides a versatile attachment point for a ligand that binds to a protein of interest, thereby inducing its degradation. This guide provides a comprehensive overview of the binding affinity of thalidomide derivatives to Cereblon, detailed experimental protocols for its measurement, and the associated signaling pathways. While specific quantitative binding data for this compound is not extensively available in the public domain, the data for the parent thalidomide and its well-characterized analogs serve as a robust benchmark.[1][4]
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to Cereblon is a critical determinant of their biological activity. This interaction is typically characterized by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes the reported binding affinities for key thalidomide analogs to Cereblon, providing a comparative reference for novel derivatives like this compound.
| Compound | Assay Method | Binding Affinity (Kd) | Binding Affinity (IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 µM | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | |
| (S)-thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-thalidomide | |
| Thalidomide | Dose-Response Pulldown | ~30 µM |
Note: Binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodologies employed.[4]
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely used to quantify the interaction between thalidomide derivatives and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][4]
Methodology:
-
Sample Preparation: A solution of purified recombinant Cereblon protein (e.g., in 50 mM HEPES pH 7.5, 150 mM NaCl) is placed in the sample cell of the ITC instrument.[1] The thalidomide derivative is prepared in the same buffer at a concentration 10-15 times that of the protein.
-
Titration: The ligand solution is injected into the protein solution in small, precise aliquots.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is integrated and fitted to a suitable binding model to determine the thermodynamic parameters.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a thalidomide derivative) to a ligand (e.g., Cereblon) immobilized on a sensor surface in real-time.[4]
Methodology:
-
Immobilization: Recombinant Cereblon protein is immobilized on a sensor chip.[4]
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram, and the dissociation constant (Kd) is calculated (Kd = kd/ka).[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, high-throughput assay for measuring ligand binding in a competitive format.[5]
Methodology:
-
Reagents:
-
GST-tagged human Cereblon (CRBN) protein.
-
Europium (Eu)-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled thalidomide analog (acceptor fluorophore).
-
Test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a microplate, the CRBN protein, anti-GST-Eu antibody, and the fluorescent thalidomide tracer are combined.
-
The test compound is added at various concentrations.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Detection: The plate is read on a TR-FRET-enabled plate reader. When the donor and acceptor are in close proximity (i.e., the tracer is bound to CRBN), a high FRET signal is generated. The test compound competes with the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The FRET signal is plotted against the concentration of the test compound to determine the IC50 value.[5]
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives exert their biological effects by modulating the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] The binding of a thalidomide analog to Cereblon alters its substrate specificity, leading to the recruitment of "neosubstrates" that are not typically targeted by this E3 ligase.[4][6]
Caption: Thalidomide-induced recruitment of a neosubstrate to the CRL4-CRBN complex for ubiquitination and proteasomal degradation.
Upon binding of this compound to Cereblon, the modified E3 ligase complex recruits a neosubstrate protein. This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome. The degradation of these neosubstrates, which are often transcription factors or other key cellular proteins, underlies the therapeutic effects of thalidomide derivatives in various diseases, including multiple myeloma.[7][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a compound like this compound to Cereblon using a competitive binding assay.
Caption: A generalized experimental workflow for determining the Cereblon binding affinity of a test compound.
Conclusion
This compound is a crucial chemical tool for the development of PROTACs that leverage the Cereblon E3 ligase pathway for targeted protein degradation. While direct binding affinity data for this specific molecule is emerging, the well-established data for thalidomide and its analogs provide a strong foundation for its application. The experimental protocols outlined in this guide offer robust methods for characterizing the binding of novel thalidomide derivatives to Cereblon, a critical step in the design and optimization of new therapeutics. A thorough understanding of the underlying signaling pathways and the ability to accurately quantify binding affinity are paramount for advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-O-C8-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase, and among the most utilized is Cereblon (CRBN). Thalidomide (B1683933) and its derivatives have been identified as potent ligands for CRBN, leading to their widespread use in the design of PROTACs. This technical guide provides an in-depth exploration of Thalidomide-O-C8-COOH, a thalidomide-based CRBN ligand with an eight-carbon alkyl linker, and its role in the rational design and development of novel protein degraders.
Core Concepts in Targeted Protein Degradation with this compound
This compound serves as a foundational building block for the synthesis of PROTACs. Its structure comprises the thalidomide moiety, which binds to the E3 ligase Cereblon, and an eight-carbon carboxylic acid linker. This linker provides a point of attachment for a ligand that targets a specific protein of interest (POI). By tethering the POI ligand to the CRBN ligand, the resulting PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase complex.
This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex (POI-PROTAC-E3 ligase), and its ability to induce protein degradation in a cellular context, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
While specific quantitative data for PROTACs incorporating this compound is emerging, data from closely related thalidomide-based PROTACs provide valuable insights into the expected performance. For instance, a study exploring thalidomide amido derivatives with varying linker lengths found that linkers longer than five carbons conferred moderate degradation activity against the protein FBXO22, with a C8 linker achieving approximately 50% degradation at a concentration of 3 µM.[1]
The binding affinity of the thalidomide moiety to Cereblon is a critical determinant of PROTAC efficacy. The dissociation constant (Kd) for thalidomide binding to the DDB1-CRBN complex has been reported to be approximately 250 nM.[2] It is important to note that the nature and length of the linker can influence the binding affinity and the overall efficacy of the PROTAC.
| Parameter | Description | Representative Value (Thalidomide/Thalidomide-based PROTACs) | Reference |
| CRBN Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the thalidomide moiety to the Cereblon (CRBN) E3 ligase. A lower value indicates a stronger binding affinity. | ~250 nM | [2] |
| DC50 | The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower value indicates higher potency. | Target and linker dependent | [1] |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Target and linker dependent | [1] |
Experimental Protocols
Synthesis of this compound
General Procedure:
-
Alkylation: To a solution of 4-hydroxythalidomide in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate). To this mixture, add a protected 8-bromooctanoic acid ester (e.g., ethyl 8-bromooctanoate). The reaction is typically heated to drive it to completion. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.
-
Deprotection: The ester protecting group is removed by hydrolysis (e.g., using lithium hydroxide (B78521) or sodium hydroxide) to yield the final this compound product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cullin-4A RING E3 ubiquitin ligase complex with Cereblon (CRL4-CRBN)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC synthesized with this compound
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the CRL4-CRBN complex.
-
Aliquot the master mix into reaction tubes.
-
Add the target protein and the PROTAC at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect both the unmodified and ubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of a target protein in cells treated with a PROTAC and to determine the DC50 and Dmax values.[4]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a PROTAC utilizing this compound.
References
Thalidomide-O-C8-COOH: A Technical Guide to its Application as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C8-COOH is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has evolved into a cornerstone of targeted protein degradation.[1][2] This compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[3][4][5] As a bifunctional molecule, a PROTAC is designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]
This compound functions as the E3 ligase-recruiting component, specifically engaging with Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6] The thalidomide moiety of the molecule binds to a specific pocket in CRBN, effectively hijacking the E3 ligase machinery. The C8-COOH linker provides a versatile attachment point for a ligand that binds to a protein of interest, thereby forming the complete PROTAC. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative binding data of related compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Concepts: The CRL4-CRBN E3 Ligase and PROTAC Mechanism
The Cullin-4 RING E3 ubiquitin ligase (CRL4) complex is a key player in the ubiquitin-proteasome system, responsible for marking proteins for degradation. Cereblon (CRBN) acts as the substrate receptor for this complex, determining which proteins are targeted. Thalidomide and its derivatives, including this compound, function as "molecular glues" by binding to CRBN and altering its substrate specificity.[7]
A PROTAC synthesized using this compound leverages this mechanism. It forms a ternary complex between the target protein, the PROTAC molecule, and the CRL4-CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.
Quantitative Data: Binding Affinity of Thalidomide Analogs to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [6] |
| Lenalidomide | ~178 nM | Competitive Titration | |
| Pomalidomide | ~157 nM | Competitive Titration | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Biochemical Studies | [2][8] |
Experimental Protocols
Cereblon Binding Assays
Several biophysical and biochemical assays can be employed to determine the binding affinity of this compound to CRBN.
a) Fluorescence Polarization (FP) Competitive Binding Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled thalidomide tracer. When the tracer is bound to the larger CRBN protein, it tumbles slower in solution, resulting in a higher polarization value. A test compound that competes with the tracer for binding to CRBN will displace the tracer, leading to a decrease in fluorescence polarization.
-
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant human CRBN protein, a fluorescently labeled thalidomide tracer, and a serial dilution of this compound in a suitable assay buffer.
-
Assay Plate Setup: In a low-volume, black microplate, add the CRBN protein and the fluorescent tracer to each well.
-
Compound Addition: Add the serially diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Methodology:
-
Sample Preparation: Prepare solutions of purified CRBN protein and this compound in the same dialysis buffer to minimize heats of dilution.
-
ITC Experiment: Load the CRBN solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Ternary Complex Formation Assay
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip. The formation of a ternary complex can be monitored by observing the change in the SPR signal.
-
Methodology:
-
Chip Preparation: Immobilize purified CRBN protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a solution containing the PROTAC (synthesized with this compound) over the chip surface to measure its binding to CRBN.
-
Ternary Complex Formation: Inject a solution containing both the PROTAC and the target protein of interest over the CRBN-functionalized surface. An increase in the SPR signal compared to the binary interaction indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for both binary and ternary complex formation.
-
Protein Degradation Assay
Western Blotting
-
Principle: This widely used technique allows for the quantification of the levels of a specific protein in a cell lysate. By treating cells with a PROTAC and performing a Western blot for the target protein, the extent of protein degradation can be determined.
-
Methodology:
-
Cell Treatment: Culture cells and treat them with varying concentrations of the PROTAC (synthesized with this compound) for a specified period. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH). Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C8-COOH is a functionalized derivative of thalidomide (B1683933), a well-known modulator of the Cereblon (CRBN) E3 ubiquitin ligase. This molecule incorporates an eight-carbon carboxylic acid linker attached to the 4-position of the thalidomide phthalimide (B116566) ring via an ether linkage. This modification makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, including detailed experimental protocols and data presented for easy comparison.
Core Structure and Physicochemical Properties
This compound is a synthetic molecule designed for incorporation into PROTACs.[1][2] Its structure consists of the core thalidomide moiety, which serves as the CRBN-binding element, an eight-carbon alkyl chain, and a terminal carboxylic acid.[3] The carboxylic acid provides a versatile handle for conjugation to a ligand targeting a protein of interest.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H26N2O7 | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| CAS Number | 2225148-51-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C for long-term storage | [1][2] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of 4-hydroxythalidomide, followed by the attachment of the C8-carboxylic acid linker via a Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Hydroxythalidomide
This protocol is adapted from established methods for the synthesis of 4-hydroxythalidomide.
Materials:
-
3-Hydroxyphthalic anhydride (B1165640)
-
rac-α-aminoglutarimide hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 3-hydroxyphthalic anhydride (1.0 eq) and rac-α-aminoglutarimide hydrochloride (1.0 eq) is suspended in glacial acetic acid.
-
Sodium acetate (1.2 eq) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 110-120°C) and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 4-hydroxythalidomide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the Williamson ether synthesis to attach the alkyl-carboxylic acid linker.
Materials:
-
4-Hydroxythalidomide
-
8-Bromooctanoic acid
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Water
-
Brine
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 8-bromooctanoic acid (1.2 eq) to the reaction mixture.
-
Heat the reaction to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Role in PROTAC Technology and Signaling Pathway
This compound serves as a crucial component in the design of PROTACs.[4] The thalidomide moiety binds to the CRBN E3 ubiquitin ligase, while the terminal carboxylic acid is conjugated to a ligand for a specific protein of interest (POI).[4] This bifunctional nature allows the resulting PROTAC to recruit CRBN to the POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
Caption: PROTAC-mediated degradation of a target protein.
Quantitative Data and Characterization
Table 2: Representative CRBN Binding Affinities of Thalidomide and Analogs
| Compound | Assay | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | ITC | ~250 nM (Kd) | |
| Pomalidomide | ITC | ~157 nM (Kd) | N/A |
| Lenalidomide | ITC | ~178 nM (Kd) | N/A |
Characterization of synthesized this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. While specific data for this molecule is not publicly available, vendor websites indicate that NMR data can be provided upon request.[1]
Experimental Protocols for Characterization and Application
Experimental Protocol: CRBN Engagement Assay (NanoBRET)
This protocol provides a method to assess the engagement of this compound with CRBN in live cells.
Materials:
-
HEK293 cells stably expressing NanoLuc-CRBN fusion protein
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Fluorescent CRBN tracer (e.g., BODIPY-lenalidomide)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Culture HEK293-NanoLuc-CRBN cells to ~90% confluency.
-
Prepare a suspension of cells in Opti-MEM®.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the fluorescent CRBN tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of the 96-well plate.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with 450 nm and >600 nm filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for a NanoBRET CRBN engagement assay.
Experimental Protocol: PROTAC-mediated Protein Degradation (Western Blot)
This protocol describes how to evaluate the degradation of a target protein by a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a key building block for the synthesis of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. Its structure, featuring a thalidomide core for CRBN binding and a versatile C8-carboxylic acid linker, enables the facile creation of bifunctional degraders. While specific quantitative data for this molecule is limited in public literature, the well-established principles of thalidomide-CRBN interactions and PROTAC technology provide a strong foundation for its application in drug discovery and chemical biology. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and the PROTACs derived from it.
References
A Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
This in-depth technical guide provides a comprehensive exploration of the core principles, discovery, and development of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). From its complex history to its modern application as a powerful molecular tool, thalidomide (B1683933) and its derivatives have become central to the evolution of targeted protein degradation, a revolutionary therapeutic modality. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of the key processes involved.
Introduction: From Tragedy to Therapeutic Tool
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]
The story of thalidomide-based PROTACs begins with the serendipitous repurposing of a drug with a notorious past. Initially marketed as a sedative in the 1950s, thalidomide was withdrawn after causing severe birth defects.[3] Decades later, it was found to have anti-inflammatory and anti-cancer properties, leading to its use in treating leprosy and multiple myeloma.[3][] The pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of specific "neo-substrates."[1][5] This discovery laid the groundwork for the rational design of thalidomide-based PROTACs, which use the thalidomide moiety to recruit the CRBN E3 ligase to a specific protein of interest for degradation.[2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The function of thalidomide-based PROTACs is intrinsically linked to the cell's natural protein degradation pathway. The process involves several key steps that lead to the selective elimination of a target protein.
-
Ternary Complex Formation : A PROTAC molecule, consisting of a ligand for the POI and a thalidomide-based ligand for CRBN connected by a flexible linker, enters the cell. It then simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[6] This event brings the target protein into close proximity with the E3 ligase machinery.[7]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] This process is repeated, resulting in a polyubiquitin (B1169507) chain that acts as a degradation signal.[6]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large cellular complex responsible for breaking down unwanted proteins.[7]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can engage in further catalytic cycles of recruiting and marking additional POI molecules for degradation.[6][7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
PROTAC Discovery and Development Workflow
The development of a novel thalidomide-based PROTAC is a systematic process that integrates computational design, chemical synthesis, and rigorous biological evaluation.
Quantitative Data of Thalidomide-Based PROTACs
The efficacy of PROTACs is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for several well-characterized thalidomide-based PROTACs.
Table 1: In Vitro Degradation Potency of Selected Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >95 | Winter et al., 2015[8] |
| ARV-825 | BRD4 | Jurkat | < 1 | >95 | Lu et al., 2015[9] |
| PTD10 | BTK | MOLM-14 | 0.5 | >90 | [1] |
| ZB-S-29 | SHP2 | HeLa | 6.02 | >90 | [1][10] |
| THAL-SNS-032 | CDK9 | MOLT4 | 4 | >90 | [11] |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [12] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[1]
Table 2: Comparative In Vivo Efficacy of a BRD4-Targeting PROTAC vs. Inhibitor
| Compound | Type | Animal Model | Dose/Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | PROTAC | CB17/SCID Mice with MV4;11 Xenografts | 10 mg/kg, daily | 104% (Tumor Regression) | [13] |
| OTX015 | Inhibitor | CB17/SCID Mice with MV4;11 Xenografts | 50 mg/kg, daily | 65% | [13] |
Detailed Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 analogue)
This protocol describes a representative synthesis adapted from published procedures.[1]
-
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials : 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure : a. To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq). b. Heat the reaction mixture at 80°C for 12 hours. c. After cooling, extract the product with ethyl acetate (B1210297) and wash with brine. d. Purify the crude product by silica (B1680970) gel chromatography. e. Treat the purified intermediate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group, yielding the pomalidomide-piperazine linker.
-
-
Step 2: Conjugation to POI Ligand
-
Materials : Pomalidomide-piperazine linker, JQ1-acid (a known BRD4 ligand), HATU (coupling agent), DIPEA, DMF.
-
Procedure : a. Dissolve JQ1-acid (1.0 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes. c. Add the pomalidomide-piperazine linker (1.1 eq) to the mixture. d. Stir the reaction at room temperature for 4 hours. e. Purify the final PROTAC product by reverse-phase HPLC.
-
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to assess a PROTAC's ability to induce target protein degradation in cells.[8][14]
-
Cell Culture and Treatment : a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis : a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification : a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting : a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.[8] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Data Analysis : a. Quantify the band intensities and normalize the target protein level to the loading control. b. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a PROTAC.[13][15]
-
Animal Model and Cell Implantation : a. Use immunocompromised mice (e.g., NOD-SCID or NSG mice). b. Subcutaneously inject a suspension of cancer cells (e.g., MV4;11) into the flank of the mice.[12]
-
Treatment : a. Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. b. Administer the PROTAC (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily).[12]
-
Efficacy Assessment : a. Measure tumor volumes and body weight regularly (e.g., twice weekly). b. At the study's endpoint, harvest tumors for pharmacodynamic analysis.[13]
-
Data Analysis : a. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control group. TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[15] b. Analyze harvested tumors by Western blot to confirm target protein degradation.[13]
Core Components and Logical Assembly
The modular nature of PROTACs is a key advantage in their design. The three core components are logically assembled to create a functional degrader molecule.
Conclusion and Future Directions
Thalidomide-based PROTACs have firmly established targeted protein degradation as a powerful and viable therapeutic strategy.[1] Their ability to catalytically eliminate proteins, including those previously considered "undruggable," opens up new avenues for treating a wide range of diseases, particularly cancer.[3] The modular design allows for systematic optimization of target binding, linker properties, and E3 ligase engagement.
Future research will likely focus on expanding the repertoire of E3 ligase ligands beyond CRBN and VHL, optimizing linker chemistry for improved drug-like properties, and deepening the understanding of the complex biology of ternary complex formation.[3] As the field continues to mature, thalidomide-based PROTACs and their successors hold the promise of delivering a new generation of transformative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Covalent Conjugation of Thalidomide-O-C8-COOH to a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs).[1] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] Thalidomide (B1683933) and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3][4][5]
Thalidomide-O-C8-COOH is a functionalized thalidomide analog designed for incorporation into PROTACs.[6][7] It features a terminal carboxylic acid that can be covalently coupled to a protein of interest, typically by forming a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[8] The most common and efficient method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This "zero-length" crosslinking approach activates the carboxyl group of this compound, enabling it to react with nucleophilic amines on the POI.[11]
This application note provides a detailed protocol for the covalent conjugation of this compound to a protein of interest using EDC/Sulfo-NHS chemistry, along with methods for purification and characterization of the resulting conjugate.
Principle of EDC/Sulfo-NHS Conjugation Chemistry
The conjugation process is a two-step reaction:
-
Activation: EDC reacts with the carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.[9]
-
Stabilization and Coupling: Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This ester readily reacts with a primary amine on the protein of interest to form a stable amide bond, releasing Sulfo-NHS.[12] The inclusion of Sulfo-NHS increases the efficiency of the coupling reaction.[9]
Data Presentation
Quantitative data for the conjugation reaction are summarized in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₇ | [7] |
| Molecular Weight | 430.45 g/mol | [3] |
| CAS Number | 2225148-51-4 | [7] |
| Functional Group | Carboxylic Acid (-COOH) | [6] |
| Solubility | Soluble in DMSO, DMF |[6] |
Table 2: Recommended Reagent Concentrations and Molar Ratios for Conjugation
| Reagent | Recommended Molar Excess (over Protein) | Typical Final Concentration | Purpose |
|---|---|---|---|
| Protein of Interest (POI) | 1x | 1-10 mg/mL | The substrate for conjugation. |
| This compound | 10-50x | 1-5 mM | The E3 ligase ligand to be conjugated. |
| EDC | 20-100x | 2-10 mM | Activates the carboxyl group.[10] |
| Sulfo-NHS | 50-250x | 5-25 mM | Stabilizes the activated intermediate, improving efficiency.[11] |
| Quenching Reagent | 500-1000x | 20-50 mM | Stops the reaction by consuming unreacted esters. |
Experimental Protocols
The following section provides a comprehensive experimental workflow and detailed protocols for the conjugation of this compound to a protein of interest.
Overall Experimental Workflow
Protocol 1: Preparation of Buffers and Reagents
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-6.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5)
-
Protein of Interest (POI)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Solution: Prepare a 1-10 mg/mL solution of your POI in an amine-free buffer, such as PBS. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.
-
Thalidomide Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
EDC/Sulfo-NHS Solutions: These reagents are moisture-sensitive.[9] Immediately before use, weigh the required amounts of EDC and Sulfo-NHS and dissolve them in an appropriate buffer (e.g., water or MES buffer for a two-step reaction). Do not prepare stock solutions for long-term storage.
Protocol 2: Two-Step Conjugation of this compound to POI
This two-step method minimizes protein-protein crosslinking by first activating the small molecule and then adding it to the protein.[12]
Procedure:
-
Activation Step:
-
In a microfuge tube, combine the required volume of this compound stock solution with Activation Buffer (e.g., MES Buffer, pH 6.0).
-
Add freshly prepared EDC and Sulfo-NHS solutions to the thalidomide solution. Refer to Table 2 for recommended molar ratios.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the stable Sulfo-NHS ester.
-
-
Conjugation Step:
-
Add the activated this compound mixture to the prepared POI solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time may need to be determined empirically.
-
-
Quenching Step:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl).
-
Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active esters.[10]
-
Protocol 3: Purification of the Conjugate
Purification is necessary to remove unreacted thalidomide derivative, EDC/Sulfo-NHS byproducts, and quenching reagents.
Procedure (Size Exclusion Chromatography / Desalting):
-
Equilibrate a desalting column (e.g., Zeba Spin Desalting Column or a gravity-flow Sephadex G-25 column) with PBS or another suitable storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (if using a spin column) or collect fractions (if using a gravity-flow column) according to the manufacturer's instructions.
-
The purified protein conjugate will elute in the void volume, separated from the smaller, unreacted molecules.
-
Pool the protein-containing fractions and measure the protein concentration (e.g., via Bradford or BCA assay).
Protocol 4: Characterization of the Conjugate
Confirm the successful conjugation and determine the degree of labeling.
Methods:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated protein. A successful conjugation may result in a slight shift in molecular weight, although this can be difficult to resolve for a small molecule.
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is the most definitive method. The mass of the conjugate should be equal to the mass of the protein plus the mass of one or more thalidomide molecules. This can also determine the distribution of labeling (e.g., 1, 2, or 3 thalidomide molecules per protein).
-
UV-Vis Spectroscopy: If the small molecule has a unique absorbance peak, the degree of labeling can be estimated by measuring the absorbance at two wavelengths (one for the protein, one for the small molecule).
-
Functional Assays: Test the biological activity of the conjugated protein to ensure that the modification has not disrupted its function. For a PROTAC, this would involve cell-based assays to measure the degradation of the target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The newly synthesized Thalidomide-Protein conjugate can now function as a PROTAC. It acts as a molecular bridge, bringing a new target protein (the one fused to the thalidomide) to the CRBN E3 ligase complex. This proximity induces the ubiquitination of a substrate, which in this context could be the protein itself or a neosubstrate, marking it for degradation by the 26S proteasome.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2225148-51-4 | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for the Synthesis of a PROTAC Utilizing Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] PROTACs that utilize derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide, specifically recruit the Cereblon (CRBN) E3 ligase complex.[2][5][6]
This document provides a detailed protocol for the synthesis of a PROTAC using "Thalidomide-O-C8-COOH" as the E3 ligase ligand and linker precursor. This precursor features a thalidomide moiety for CRBN engagement and an eight-carbon alkyl chain terminating in a carboxylic acid, which serves as a versatile handle for conjugation to a POI ligand. The protocol will focus on the common and robust method of forming an amide bond between the carboxylic acid of the linker and a primary or secondary amine on the POI ligand.
Mechanism of Action of Thalidomide-Based PROTACs
The fundamental mechanism of a thalidomide-based PROTAC is the induced proximity of the target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and CRBN.[5] This proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC is subsequently released and can participate in further catalytic cycles of protein degradation.[5]
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the synthesis of a PROTAC by coupling this compound with a generic POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI-NH2 (Protein of Interest Ligand with an amine handle)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[7][8]
-
N,N-Diisopropylethylamine (DIPEA)[11]
-
Anhydrous Dimethylformamide (DMF)[11]
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
-
Reverse-phase HPLC purification system
Reaction Scheme:
This compound + POI-NH2 --(HATU, HOBt, DIPEA, DMF)--> Thalidomide-O-C8-CONH-POI
Procedure:
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Amide Coupling:
-
In a separate flask, dissolve the POI-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the POI-NH2 solution.[11]
-
Slowly add the POI-NH2/DIPEA solution to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 0-10% Methanol in DCM).
-
For higher purity, the resulting material can be further purified by reverse-phase preparative HPLC.[5]
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | (Varies) | 1.0 | (User Defined) |
| POI-NH2 | (Varies) | 1.1 | (Calculated) |
| HATU | 380.29 | 1.2 | (Calculated) |
| HOBt | 135.12 | 1.2 | (Calculated) |
| DIPEA | 129.24 | 3.0 | (Calculated) |
| Reaction Parameters | Value |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | 40-70% |
| Purity (Post-HPLC) | >95% |
Experimental Workflow
Cellular Protein Degradation Assay (Western Blot)
To confirm the biological activity of the synthesized PROTAC, a Western Blot assay is performed to measure the degradation of the target protein in a relevant cell line.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Determine the concentration of the PROTAC that induces 50% degradation of the target protein (DC50) and the maximum percentage of degradation (Dmax).
| Parameter | Description | Example Value |
| Cell Line | Relevant cancer or disease model cell line | (e.g., 22Rv1)[13] |
| Treatment Time | 24 hours | 24 hours |
| DC50 | Concentration for 50% protein degradation | < 100 nM |
| Dmax | Maximum percentage of protein degradation | > 90% |
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. americapeptides.com [americapeptides.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Degradation Analysis Using Thalidomide-O-C8-COOH in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to degrade specific proteins of interest. A crucial component of many PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination.
Thalidomide-O-C8-COOH is a key chemical tool used in the synthesis of PROTACs. It comprises the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to an eight-carbon (C8) alkyl linker with a terminal carboxylic acid. This terminal group allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby forming a complete PROTAC. The C8 linker provides a defined spatial separation between the E3 ligase and the target protein, which is a critical parameter for the formation of a productive ternary complex and subsequent degradation.
These application notes provide a comprehensive guide to utilizing PROTACs synthesized from this compound in Western blot experiments to quantify target protein degradation. This document outlines the underlying mechanism of action, detailed experimental protocols, and representative data to aid researchers in the design and execution of their experiments.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters determined from a Western blot experiment are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Table 1: Representative Degradation Data for a Thalidomide-C8-COOH-based PROTAC
| Parameter | Value | Conditions |
| Dmax | ~50% | 3 µM treatment for 5 hours |
Note: This data is based on a reported experimental outcome for a PROTAC incorporating a C8 linker and a thalidomide analog. Actual values will vary depending on the specific target protein, cell line, and experimental conditions.
Table 2: Example Dose-Response Data for a Generic CRBN-recruiting PROTAC
| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 75% |
| 50 | 48% |
| 100 | 25% |
| 500 | 15% |
| 1000 | 12% |
This table illustrates a typical dose-response relationship for a potent PROTAC, from which the DC50 and Dmax values can be calculated.
Table 3: Example Time-Course Data for a Generic CRBN-recruiting PROTAC at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | % Protein Remaining (Normalized to 0h) |
| 0 | 100% |
| 2 | 80% |
| 4 | 55% |
| 8 | 30% |
| 16 | 18% |
| 24 | 15% |
This table demonstrates the kinetics of protein degradation over time following treatment with a PROTAC.
Experimental Protocols
Western Blot for Dose-Response Analysis of Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to new tubes. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol for Time-Course Analysis of Protein Degradation
This protocol is used to understand the kinetics of PROTAC-induced protein degradation.
Methodology:
-
Cell Seeding: Plate cells as described in the dose-response protocol.
-
PROTAC Treatment: Treat the cells with the PROTAC at a fixed concentration (e.g., a concentration around the DC50 or where significant degradation is observed). Include a vehicle-only control for the longest time point.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, and 24 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-10 of the dose-response protocol for each time point.
-
Data Analysis: Normalize the POI band intensity to the loading control for each time point. Calculate the percentage of protein remaining relative to the 0-hour time point. Plot the percentage of protein remaining against time.
Control Experiment: Proteasome Inhibition Assay
This experiment is crucial to confirm that the observed protein degradation is dependent on the proteasome.
Methodology:
-
Cell Seeding: Plate cells as previously described.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.
-
PROTAC Co-treatment: Add the PROTAC at a concentration known to cause significant degradation to the pre-treated cells.
-
Incubation: Co-incubate the cells with the proteasome inhibitor and the PROTAC for a time sufficient to observe degradation (e.g., 4-8 hours).
-
Western Blot Analysis: Harvest the cells and perform a Western blot for the POI and a loading control as described above.
-
Expected Outcome: The degradation of the POI induced by the PROTAC should be rescued or significantly attenuated in the cells pre-treated with the proteasome inhibitor.
Visualizations
Caption: Western blot experimental workflow.
Caption: Logical relationships in PROTAC validation.
Application Notes and Protocols for Cell-Based Assays of Thalidomide-O-C8-COOH PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for characterizing the cellular activity of PROTACs that utilize "Thalidomide-O-C8-COOH" as a Cereblon (CRBN) E3 ligase ligand.
Thalidomide and its derivatives are well-established binders of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating a thalidomide-based moiety, such as this compound, PROTACs can effectively recruit this E3 ligase to a specific POI, leading to its ubiquitination and subsequent degradation by the 26S proteasome. The C8-COOH linker provides a flexible chain for optimal ternary complex formation and a terminal carboxylic acid for conjugation to a POI ligand.
These application notes will guide researchers through the essential cell-based assays to quantify the degradation efficiency, confirm the mechanism of action, and assess the functional consequences of PROTAC-induced protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables present representative data for thalidomide-based PROTACs targeting well-characterized proteins.
Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC
| Parameter | Value | Cell Line | Assay Method |
| DC50 | 5 nM | MOLT4 | Western Blot |
| Dmax | >95% | MOLT4 | Western Blot |
Table 2: Representative Degradation Potency of a BTK-Targeting PROTAC
| Parameter | Value | Cell Line | Assay Method |
| DC50 | 8.8 nM | TMD-8 | Western Blot |
| Dmax | >90% | TMD-8 | Western Blot |
Experimental Protocols
The following section provides detailed protocols for key cell-based assays to evaluate the activity of a this compound PROTAC.
Caption: General experimental workflow for characterizing a novel PROTAC.
Protein Degradation Assay via Western Blot
This is the most common method to directly measure the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
-
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. This requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged protein of interest
-
This compound PROTAC stock solution (in DMSO)
-
White, opaque 96-well plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate for the desired time period (e.g., 2-24 hours).
-
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 3-5 minutes to induce cell lysis and generate a luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.[2]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex, which is the cornerstone of the PROTAC's mechanism of action.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the POI for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibodies against the POI and CRBN for Western blot detection
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein.
-
Treat the cells with the PROTAC (at a concentration around the DC50) or vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against the POI and CRBN to detect the co-immunoprecipitated proteins. The presence of the POI in the CRBN immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
-
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation to manifest.
-
-
Signal Development:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Measurement and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the comprehensive evaluation of this compound-based PROTACs. By systematically assessing protein degradation, confirming the mechanism of action, and evaluating the functional consequences, researchers can effectively characterize the activity of novel PROTACs and advance their development as potential therapeutics. Careful execution of these protocols and thorough data analysis are crucial for obtaining reliable and reproducible results in the exciting field of targeted protein degradation.
References
Application Notes and Protocols for PROTAC Design and Synthesis with an Alkyl C8 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical element in PROTAC design, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4][5] Alkyl chains are a common and effective type of linker, offering synthetic tractability and control over the distance between the two ligands.[4][6][7]
This document provides detailed application notes and protocols for the design and synthesis of a PROTAC featuring an alkyl C8 linker. As a case study, we will focus on the design principles of GP262, a potent dual-targeting PROTAC that degrades phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][2][3]
References
- 1. VH 032, amine | CAS 2137142-47-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have emerged as crucial molecular entities in the field of targeted protein degradation, primarily for their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1] This functionality is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest.[1] PROTACs are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.[1]
Thalidomide-O-C8-COOH is a key building block in the synthesis of thalidomide-based PROTACs. It features the thalidomide core for CRBN recruitment, connected to an 8-carbon alkyl linker that terminates in a carboxylic acid.[2] This terminal carboxylic acid provides a convenient handle for conjugation to an amine-functionalized ligand of a target protein via a stable amide bond. These application notes provide detailed protocols for the amide bond formation with this compound and the subsequent evaluation of the resulting PROTACs.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₂O₇ | [2] |
| Molecular Weight | 430.45 g/mol | [2] |
| CAS Number | 2225148-51-4 | [2] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability. | [2] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary mechanism of action for PROTACs synthesized from this compound involves hijacking the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[4] The close proximity facilitated by the PROTAC allows for the poly-ubiquitination of the POI by the E3 ligase complex.[5] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of a thalidomide-based PROTAC involves several key stages, from the chemical synthesis and purification to the biological assessment of protein degradation.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol outlines a general procedure for the amide coupling of this compound with an amine-containing ligand of interest. Reaction conditions may require optimization based on the specific amine used.
Materials and Reagents:
-
This compound
-
Amine-functionalized ligand of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
MeOH (Methanol)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
Reagent Preparation:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
In a separate vial, dissolve the amine-functionalized ligand of interest (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add DIPEA (3.0 eq).
-
Add the HATU solution to the this compound/DIPEA mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-functionalized ligand to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of MeOH in DCM) or by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using:
-
¹H and ¹³C NMR to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
HPLC to determine the purity.
-
-
Table 2: Representative Reaction Parameters and Yield for HATU Coupling
| Parameter | Example Value |
| Scale | 50 mg of this compound |
| Reaction Time | 6 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative HPLC |
| Yield | 60-80% (typical) |
Table 3: Representative Characterization Data for a Model PROTAC
| Analysis | Expected Result |
| ¹H NMR | Peaks consistent with both the thalidomide-linker and the amine ligand, with the disappearance of the carboxylic acid proton. |
| HRMS | Calculated [M+H]⁺ matches the observed mass within ± 5 ppm. |
| HPLC Purity | >95% (at 214 nm and 254 nm) |
Protocol 2: Determination of Target Protein Degradation by Western Blot
This protocol describes a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
-
Plot the percentage of protein remaining versus the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Troubleshooting
Table 4: Troubleshooting Guide for Amide Coupling and Protein Degradation Experiments
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation in amide coupling | Incomplete activation of the carboxylic acid | Ensure HATU and DIPEA are fresh and used in the correct stoichiometry. Increase the activation time. |
| Inactive coupling reagents | Use freshly opened or properly stored reagents. | |
| Steric hindrance | Increase the reaction temperature or consider a more potent coupling reagent like COMU. | |
| "Hook effect" in degradation assay (less degradation at high concentrations) | Formation of binary complexes (PROTAC-POI or PROTAC-CRBN) that do not lead to a productive ternary complex. | This is a known phenomenon for PROTACs. The optimal degradation concentration will be at an intermediate dose. |
| No protein degradation observed | Poor cell permeability of the PROTAC | Modify the linker or ligands to improve physicochemical properties. |
| Instability of the PROTAC in cell culture media | Assess the stability of the compound by LC-MS analysis of the media over time. | |
| The chosen linker is not optimal for ternary complex formation | Synthesize a library of PROTACs with different linker lengths and compositions. | |
| The target protein is not a suitable substrate for CRBN-mediated degradation | Consider using a different E3 ligase recruiter. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Targeted Protein Degradation: An Experimental Workflow Utilizing Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental application of Thalidomide-O-C8-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This compound serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a specific protein of interest (POI) for subsequent degradation.[1][2][3][4]
This application note outlines the mechanism of action, provides detailed experimental protocols for the synthesis of a PROTAC using this compound, and describes methods to quantify its degradation efficacy and cellular effects. The presented workflows are essential for researchers engaged in the discovery and development of novel targeted protein degraders.
Mechanism of Action: Orchestrating Protein Destruction
A PROTAC synthesized using this compound operates as a molecular bridge, bringing a target protein into close proximity with the CRBN E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[5][6]
Experimental Workflow Overview
The successful implementation of a targeted protein degradation strategy using a this compound-based PROTAC involves a systematic experimental workflow. This workflow encompasses PROTAC synthesis, confirmation of target degradation, assessment of cellular consequences, and validation of the degradation mechanism.
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable.[7] The following table provides hypothetical data for a PROTAC synthesized from this compound targeting "Protein X" in different cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 50 | 95 |
| Cell Line B | Protein X | 120 | 88 |
| Cell Line C | Protein X | 75 | 92 |
Detailed Experimental Protocols
Protocol 1: Synthesis of a "Protein X" Degrader using this compound
This protocol outlines the chemical conjugation of this compound to a hypothetical ligand for "Protein X" that contains a primary amine.
Materials:
-
This compound
-
"Protein X" ligand with a primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
TLC plates and LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the "Protein X" ligand (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol details the steps to assess the degradation of "Protein X" in cells treated with the synthesized PROTAC.[8][9]
Materials:
-
Cell line expressing "Protein X"
-
Synthesized "Protein X" PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors[6][10]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against "Protein X"
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of the "Protein X" PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.[11]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.[6][11] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[8][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][8]
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.[8] Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[8] Incubate with the primary antibody for "Protein X" and the loading control overnight at 4°C.[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the "Protein X" signal to the loading control.[8] Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the "Protein X" PROTAC on cell viability using an MTT assay.[13][14]
Materials:
-
Cell line of interest
-
"Protein X" PROTAC
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the "Protein X" PROTAC for a desired period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC50 value.[16]
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the "Protein X"-PROTAC-CRBN ternary complex.[12]
Materials:
-
Cells treated with the "Protein X" PROTAC and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[12]
-
Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody or control IgG overnight at 4°C.[12]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.[17]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[12][17]
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against "Protein X" and CRBN.[15] The presence of "Protein X" in the CRBN immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2225148-51-4 | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Thalidomide-O-C8-COOH in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C8-COOH is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon alkyl chain that terminates in a carboxylic acid. This functional design allows for the covalent conjugation of a target-specific ligand, thereby creating a heterobifunctional PROTAC capable of inducing the degradation of a protein of interest.
This document provides detailed application notes and experimental protocols for the utilization of PROTACs synthesized from this compound in various cell lines.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural ubiquitin-proteasome system. The thalidomide component of the PROTAC binds to the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC, featuring a ligand for a protein of interest (POI), binds to its target. This dual binding induces the formation of a ternary complex, bringing the E3 ligase into close proximity with the POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of Representative PROTACs
While specific data for PROTACs using the this compound linker is limited in publicly available literature, the following tables summarize the performance of PROTACs with similar long-chain alkyl linkers targeting various proteins in different cancer cell lines. This data serves as a valuable reference for expected potencies.
Table 1: Degradation Potency (DC50) of Representative CRBN-Based PROTACs with Alkyl Linkers
| Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| METTL3 | 7-carbon alkyl | MV4-11 (AML) | 440 | ~80 | [1] |
| METTL14 | 7-carbon alkyl | MV4-11 (AML) | 130 | >80 | [1] |
| PI3K | C8 alkyl | MDA-MB-231 (Breast Cancer) | 42.23 - 227.4 | Not Reported | [2] |
| mTOR | C8 alkyl | MDA-MB-231 (Breast Cancer) | 45.4 | Not Reported | [2] |
| BTK | Alkyl/Ether chains | Ramos (Burkitt's Lymphoma) | 1 - 40 | Not Reported | [3] |
| TBK1 | 21-atom alkyl/ether | Not Specified | 3 | 96 | [3] |
Table 2: Anti-proliferative Activity (IC50) of Representative PROTACs
| Target Protein | Linker Composition | Cell Line | IC50 (nM) | Reference |
| PI3K/mTOR | C8 alkyl | MDA-MB-231 (Breast Cancer) | 68.0 | [2] |
| PI3K/mTOR | C8 alkyl | MCF-7 (Breast Cancer) | 161.6 | [2] |
| PI3K/mTOR | C8 alkyl | OCL-AML3 (AML) | 44.3 | [2] |
| AR | Not Specified | VCaP (Prostate Cancer) | 9.7 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using this compound.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is to determine the dose-dependent degradation of a target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition and Signal Measurement (CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the average background signal from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-dependent interaction between the target protein and CRBN.
Materials:
-
Cell line of interest
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the protein of interest or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control for a short duration (e.g., 2-4 hours). A proteasome inhibitor should be added to prevent degradation of the complex.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the protein of interest and CRBN to detect the co-immunoprecipitated protein. An increased signal for CRBN in the PROTAC-treated sample immunoprecipitated with the POI antibody (and vice-versa) confirms the formation of the ternary complex.
Conclusion
This compound is a valuable chemical entity for the construction of potent and specific PROTACs. The protocols and representative data provided in this document offer a comprehensive guide for researchers to effectively utilize PROTACs synthesized from this building block in various cell lines. Successful application of these methodologies will enable a thorough characterization of novel protein degraders and accelerate their development as potential therapeutics.
References
- 1. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Protein Degraders with Thalidomide-O-C8-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-O-C8-COOH, a functionalized Cereblon (CRBN) E3 ligase ligand, for the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines the core principles of PROTAC technology, the role of this compound, and detailed protocols for the synthesis and evaluation of novel protein degraders.
Introduction to PROTAC Technology and this compound
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted protein degradation. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a crucial building block in the construction of CRBN-recruiting PROTACs. It comprises the thalidomide (B1683933) moiety, which binds to the CRBN E3 ligase, and an eight-carbon alkyl linker terminating in a carboxylic acid. This terminal functional group provides a convenient attachment point for a POI ligand, enabling the synthesis of a complete PROTAC molecule. The C8 alkyl linker offers a balance of flexibility and length, which can be critical for the formation of a stable and productive ternary complex between the POI and CRBN, leading to efficient ubiquitination and subsequent degradation of the target protein.
Mechanism of Action
The mechanism of action for a PROTAC synthesized from this compound follows a catalytic cycle. The PROTAC first binds to both the target protein (POI) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Efficacy of PROTACs with C8 Linkers
While specific data for a PROTAC utilizing the exact this compound is not publicly available, the following tables present illustrative data from studies on PROTACs that employ a C8 alkyl linker. This data highlights the potential potency that can be achieved with this linker type.
Table 1: Degradation Efficacy of a VHL-recruiting PROTAC with a C8 Alkyl Linker (GP262) in MDA-MB-231 Cells [1]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Table 2: Degradation Efficacy of a VHL-recruiting PROTAC with a C8 Alkyl Linker (GP262) in THP-1 Leukemia Cells [1]
| Target Protein | DC50 (nM) | Dmax (%) |
| PI3Kγ | 88.4 | >70 |
Table 3: Comparison of Ubiquitination Potency for BET Degraders with Varying Alkyl Linker Lengths [2]
| PROTAC | Linker Length | Relative Ubiquitination Potency |
| dBET57 | C2 | Baseline |
| dBET1 | C4 | Moderate |
| dBET6 | C8 | High (10-fold increase over C2) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of PROTACs derived from this compound.
Protocol 1: PROTAC Synthesis via EDC/NHS Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary amine on the POI ligand.
Caption: General workflow for PROTAC synthesis via EDC/NHS coupling.
Materials:
-
This compound
-
POI ligand with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, and NMR for analysis
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate vial, dissolve the POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the POI ligand solution.
-
Add the POI ligand/DIPEA solution to the activated this compound mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the POI-PROTAC-CRBN ternary complex.
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies against the POI and CRBN (for Western Blot)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the POI. Treat the cells with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in ice-cold non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with ice-cold wash buffer.
-
Elution and Western Blot Analysis: Elute the proteins from the beads and analyze by Western blotting. Probe the membrane with primary antibodies against the POI and CRBN to confirm their co-immunoprecipitation.
These notes and protocols provide a foundational framework for researchers to embark on the development of novel protein degraders using this compound. The provided data and methodologies should facilitate the rational design and effective evaluation of new therapeutic candidates in the exciting field of targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Thalidomide-O-C8-COOH Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-O-C8-COOH based PROTACs.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound based PROTACs due to their inherent low aqueous solubility.
| Problem | Potential Cause | Suggested Solution |
| PROTAC precipitates out of solution in aqueous buffer or cell culture medium. | The concentration of the PROTAC exceeds its thermodynamic or kinetic solubility limit. The C8 alkyl linker contributes to high lipophilicity. | 1. Determine the kinetic solubility of your PROTAC in the specific medium before conducting assays to establish a working concentration range. 2. Utilize co-solvents: Introduce a small percentage (typically <1-5%) of an organic co-solvent like DMSO, ethanol, or NMP to the aqueous buffer. Always include a vehicle control to assess the impact of the co-solvent on the assay.[1][2] 3. pH adjustment: If your PROTAC contains ionizable groups, modifying the pH of the buffer can increase solubility. For basic moieties, a lower pH may be beneficial, while a higher pH can help with acidic groups.[1] 4. Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins in your formulation, ensuring they do not interfere with your experimental system.[2] |
| Inconsistent or non-reproducible results in cellular or biochemical assays. | Variability in the amount of solubilized PROTAC between experiments. Aggregation of the PROTAC at higher concentrations. | 1. Prepare fresh dilutions from a concentrated stock solution in 100% DMSO for each experiment. 2. Ensure complete dissolution of the stock solution before further dilution. Gentle vortexing or brief sonication can be helpful.[2] 3. Perform a dose-response curve to identify if the lack of activity at higher concentrations is due to precipitation (a "hook effect" can also be a factor).[3] 4. Visually inspect for precipitation after diluting the PROTAC into aqueous media. If precipitation is observed, the working concentration is too high. |
| Low or no cellular activity despite good biochemical potency. | Poor cell permeability is hindering the PROTAC from reaching its intracellular target. | 1. Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[4] 2. Consider linker modification in future designs: While the C8 alkyl linker provides a certain length, incorporating more polar moieties like a piperazine (B1678402) ring or short PEG chains can improve both solubility and permeability.[5][6][7][8] 3. Prodrug strategies: In subsequent designs, consider masking polar functional groups with cleavable moieties to enhance cell entry.[9] |
| Difficulty in preparing a stable, concentrated stock solution. | The high lipophilicity of the PROTAC limits its solubility even in organic solvents. | 1. Test a range of organic solvents: Besides DMSO, consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] 2. Gentle heating and sonication can aid in the initial dissolution of the compound in the organic solvent. 3. Prepare a less concentrated stock solution if a higher concentration is not achievable without precipitation. |
Frequently Asked Questions (FAQs)
1. Why do this compound based PROTACs often have poor solubility?
This compound based PROTACs frequently exhibit poor aqueous solubility due to a combination of factors. Their molecular weight is typically high, often exceeding the conventional "Rule of Five" guidelines for orally bioavailable drugs.[10] The Thalidomide moiety itself is relatively hydrophobic, and the C8 alkyl linker significantly increases the lipophilicity and nonpolar surface area of the molecule, leading to low solubility in aqueous environments.[2]
2. How can I improve the solubility of my existing this compound based PROTAC for in vitro experiments?
For a synthesized PROTAC, you can employ several formulation strategies:
-
Co-solvents: The most common approach is to first dissolve the PROTAC in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental buffer, ensuring the final co-solvent concentration is low enough not to affect your assay's performance.[1][2]
-
pH Modification: If your PROTAC molecule has ionizable functional groups, adjusting the pH of your buffer can significantly alter its solubility.
-
Solubilizing Agents: The use of non-ionic surfactants or cyclodextrins can help to increase the apparent solubility of your compound. However, their compatibility with your specific assay must be verified.[2]
3. What are the key differences in solubility and permeability between an alkyl linker like -O-C8-COOH and a PEG linker?
| Feature | Alkyl Linker (-O-C8-COOH) | PEG Linker |
| Solubility | Generally lower aqueous solubility due to hydrophobicity.[6][7] | Generally higher aqueous solubility due to the hydrophilicity of the ethylene (B1197577) glycol units.[6][7] |
| Permeability | Can have higher passive membrane permeability at matched lipophilicity due to fewer polar groups.[] | Can have lower passive permeability due to higher polarity, but the "chameleon effect" (adopting a less polar conformation in lipid membranes) can play a role. |
| Metabolic Stability | Typically metabolized via oxidation at the terminal or sub-terminal positions.[] | Can be susceptible to ether peroxidation, leading to progressive shortening.[] |
4. How does incorporating a piperazine ring into the linker affect PROTAC solubility?
Incorporating a piperazine ring into the linker is a common strategy to improve the physicochemical properties of a PROTAC. The key advantages are:
-
Increased Solubility: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which increases the polarity and aqueous solubility of the PROTAC.[5][12][13][]
-
Enhanced Rigidity: The cyclic structure of piperazine introduces more rigidity into the linker compared to a flexible alkyl chain. This can be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[6]
5. What are advanced formulation strategies to improve the oral bioavailability of poorly soluble PROTACs?
For in vivo studies and potential therapeutic applications, advanced formulation strategies are often necessary:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in its amorphous (non-crystalline) state within a polymer matrix.[15][16][17][18][19] The amorphous form has higher energy and thus better apparent solubility and dissolution rates compared to the stable crystalline form.[15][16][17][18][19]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the PROTAC in a lipid-based vehicle, which then forms an emulsion in the gastrointestinal tract, facilitating absorption.[9]
Quantitative Data on PROTAC Solubility
The following table summarizes representative solubility data for different PROTACs to provide a comparative context. Note: Specific solubility data for a PROTAC with a this compound linker is not publicly available. The data presented here are for illustrative purposes.
| PROTAC | E3 Ligase Ligand | Linker Type | Aqueous Solubility (μM) | Reference |
| dBET57 | Pomalidomide | PEG/Alkyl | ~10 | [20] |
| ZXH-3-26 | Pomalidomide | PEG/Alkyl (longer) | ~1 | [20] |
| ARV-825 | Pomalidomide | PEG/Alkyl | < 0.1 | [20] |
| ARCC-4 | Cereblon | Not specified | ~0.04 (16.3 ng/mL) | [19] |
| BI-3663 | Pomalidomide | Not specified | ~6.9 | [20] |
| BI-0319 | VHL | Not specified | ~2.6 | [20] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This assay determines the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
In a separate 96-well clear bottom plate, add the appropriate volume of PBS to each well.
-
Transfer a small volume (e.g., 2 µL) of the PROTAC serial dilutions from the DMSO plate to the PBS plate. This will initiate precipitation of the compound at concentrations above its kinetic solubility.
-
Mix the contents of the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) of each well.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC of interest
-
PBS, pH 7.4
-
96-well UV plate for analysis
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare the PAMPA membrane: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare acceptor solution: Fill the wells of the acceptor plate with PBS.
-
Prepare donor solution: Dissolve the PROTAC in PBS (with a small percentage of DMSO if necessary) to a known concentration.
-
Assemble the PAMPA sandwich: Place the donor plate containing the donor solution onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Disassemble the plates and collect samples from both the donor and acceptor wells.
-
Quantify the PROTAC concentration in both donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Visualizations
Caption: A workflow for addressing solubility issues of PROTACs.
Caption: The mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalidomide-O-C8-COOH Linker Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Thalidomide-O-C8-COOH as a foundational linker-ligand conjugate for developing Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound that combines a thalidomide (B1683933) derivative with an 8-carbon alkyl chain terminating in a carboxylic acid. Its primary use is as a precursor in the synthesis of PROTACs. The thalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the C8-COOH linker provides a versatile attachment point for a ligand that binds to a specific protein of interest (POI).[1]
Q2: My synthesized PROTAC shows poor degradation of the target protein, despite having high binding affinity for both the target and CRBN in binary assays. What are the potential linker-related issues?
A2: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). The linker is critical for this assembly. Potential problems include:
-
Incorrect Linker Length or Rigidity: The initial C8 length may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[2][3]
-
Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker may orient the target protein such that its lysine (B10760008) residues are not within reach of the E2 ubiquitin-conjugating enzyme.[2]
-
Poor Physicochemical Properties: The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target.[2][4]
Q3: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
A3: The "hook effect" occurs when high PROTAC concentrations favor the formation of non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) over the productive ternary complex.[2][5] While inherent to the mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases affinity for the second, stabilizing the ternary complex and mitigating the hook effect.[2] Modifying linker rigidity can also pre-organize the binding elements for more efficient ternary complex formation.
Q4: My purified PROTAC has very poor solubility in aqueous buffers. What are some troubleshooting strategies?
A4: Poor solubility is a frequent issue with PROTACs due to their high molecular weight and lipophilicity.[4]
-
Linker Composition: Consider synthesizing PROTACs with more hydrophilic linkers. While this compound has an alkyl chain, you can explore derivatives that incorporate polyethylene (B3416737) glycol (PEG) units to improve solubility.[5][6]
-
Formulation: For in vitro assays, use a minimal amount of a co-solvent like DMSO. Be aware that final DMSO concentrations should typically remain below 0.5% in cellular assays to avoid toxicity.[6]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.[6]
Q5: How do I know if my PROTAC has sufficient cell permeability?
A5: Due to their large size, PROTACs often have low membrane permeability.[7][8] Several methods can be used to evaluate this:
-
In Silico Calculation: Initially predict permeability based on the molecule's physicochemical properties.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.[7][9][10]
-
Caco-2 Permeability Assay: This cell-based assay models human intestinal absorption and can account for active transport and efflux mechanisms.[9][10]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to calculate an "availability index" by comparing E3 ligase engagement in live versus permeabilized cells, providing a direct measure of intracellular PROTAC availability.[11][12]
Visual Guides
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aragen.com [aragen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
How to mitigate the "hook effect" with Thalidomide-O-C8-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the "hook effect" observed with Thalidomide-O-C8-COOH and other thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve instead of a standard sigmoidal curve.[1][3] Consequently, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1][3]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, recruited by the thalidomide (B1683933) moiety).[1] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming Target-PROTAC or E3 Ligase-PROTAC binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[1][4]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration does the hook effect typically become apparent?
A4: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[5] It is essential to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration window and detect the onset of the hook effect.[1]
Q5: How can I differentiate the hook effect from general cytotoxicity?
A5: To distinguish the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., CellTiter-Glo® or MTS assay) in parallel with your degradation experiment.[2] If the decrease in protein degradation at high PROTAC concentrations is not accompanied by a significant drop in cell viability, the observation is likely due to the hook effect.[2] Additionally, biophysical assays that directly measure ternary complex formation, such as NanoBRET or Co-Immunoprecipitation, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, confirming the hook effect.[1][2]
Q6: Can the choice of E3 ligase ligand influence the hook effect?
A6: Yes, the choice of the E3 ligase and its corresponding ligand can influence the stability and cooperativity of the ternary complex, which in turn affects the propensity for the hook effect.[4] Different E3 ligases and ligands have varying affinities and expression levels, which can alter the concentration at which the hook effect is observed.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your experiments.
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect".[1][3][4]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying special attention to the higher concentrations where the effect is seen.[1] Using at least 8-10 concentrations with half-log dilutions is recommended.[3]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) from the curve. Use concentrations at or below this Dmax value for future experiments.[1]
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex at different PROTAC concentrations using biophysical assays like Co-Immunoprecipitation or cellular assays like NanoBRET.[1][3] This can provide direct evidence that the reduced degradation correlates with reduced ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation at the concentrations tested.
-
Likely Cause: This could be due to several factors: your tested concentration range may be too high and falls entirely within the hook effect region, the concentration may be too low to induce degradation, or there may be other underlying experimental issues.[1][3]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is crucial to test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the active window.[1]
-
Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. This can be verified by Western blot or qPCR.[4]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1][4]
-
Verify Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is binding to its intended target protein within the cell.[6][7]
-
Confirm Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[4] If the degradation of your target protein is blocked, it confirms the involvement of the proteasome, a hallmark of PROTAC activity.[4]
-
Data Presentation
Quantitative data from dose-response experiments are crucial for identifying and understanding the hook effect.
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 45% |
| 100 nM | 15% |
| 1 µM | 40% |
| 10 µM | 75% |
| 100 µM | 95% |
This illustrative table shows maximal degradation at 100 nM, with a clear reduction in efficacy at higher concentrations (1-100 µM), demonstrating the hook effect.[4]
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Definition | Importance |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein.[1][8] | Measures the potency of the PROTAC. A lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of protein degradation achieved.[1][5][8] | Indicates the efficacy of the PROTAC. The hook effect can lead to an underestimation of the true Dmax. |
Experimental Protocols
Protocol 1: Quantitative Western Blot for Dose-Response Analysis
This protocol is fundamental for observing the dose-dependent degradation of a target protein and identifying a potential hook effect.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[4][5]
-
Compound Preparation: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to capture the full dose-response curve.[1][4] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[1][4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection & Analysis: Add ECL substrate and visualize the bands. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol helps to directly confirm the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including optimal and "hook effect" concentrations) and a vehicle control for a shorter duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting using antibodies against the target protein and the E3 ligase (Cereblon). An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the PROTAC binds to its target protein in a cellular environment based on ligand-induced thermal stabilization.[6][7]
-
Cell Treatment: Treat intact cells with the PROTAC at the desired concentration or a vehicle control for 1 hour at 37°C.[6]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.[7]
Protocol 4: In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein, a key step before degradation.
-
Reaction Setup: In a microcentrifuge tube, combine the following components: purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase complex (Cereblon/DDB1), biotinylated-ubiquitin, and ATP.[9]
-
PROTAC Addition: Add the this compound PROTAC at various concentrations (or a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Detection: The level of target protein ubiquitination can be measured in several ways:
-
Western Blot: Stop the reaction with SDS-PAGE buffer, run the samples on a gel, and blot with an antibody against the target protein or streptavidin-HRP to detect biotin-ubiquitin. A high molecular weight smear indicates poly-ubiquitination.
-
AlphaLISA: Use specific acceptor and donor beads (e.g., anti-tag acceptor beads for the target protein and streptavidin donor beads for the biotin-ubiquitin) to generate a signal proportional to the level of ubiquitination.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Cell Permeability of Thalidomide-O-C8-COOH PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and provide actionable guidance for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Thalidomide-O-C8-COOH E3 ligase ligand-linker moiety.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Molecule and the Challenge
Q1: What is the role of this compound in my PROTAC?
A1: this compound is a foundational building block for synthesizing CRBN-recruiting PROTACs. It consists of three key parts:
-
Thalidomide (B1683933): This moiety functions as the E3 ligase ligand, specifically binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[]
-
-O-C8- Alkyl Linker: An eight-carbon alkyl chain. This linker connects the thalidomide moiety to your protein of interest (POI) ligand. Alkyl linkers are often used to increase lipophilicity, which can influence membrane permeability.[]
-
-COOH (Carboxylic Acid): A terminal carboxylic acid group. This provides a reactive handle for conjugation to your POI ligand (typically via an amine on the POI ligand to form an amide bond). However, the negative charge of the carboxylate at physiological pH can significantly increase the polar surface area (PSA) and potentially hinder passive diffusion across the cell membrane.
Q2: Why is cell permeability a major hurdle for my this compound-containing PROTAC?
A2: Cell permeability is essential for PROTAC efficacy as their targets are typically intracellular.[3] PROTACs often challenge the standard rules for drug-likeness (like Lipinski's Rule of Five) due to their high molecular weight (MW > 800 Da) and large polar surface area (PSA).[4] The this compound moiety contributes to these challenges:
-
High Molecular Weight: The entire PROTAC construct is inherently large.
-
Polarity of the Carboxylic Acid: The terminal carboxyl group is ionized at physiological pH (pH ~7.4), which dramatically increases polarity and can limit passive diffusion through the lipophilic cell membrane.
-
Conformational Flexibility: Long, flexible linkers can adopt many conformations. While some may shield polar groups and aid permeability, others may be extended and expose polar surfaces, hindering cell entry.[5][6]
Q3: How does the C8 alkyl linker specifically impact permeability?
A3: Alkyl linkers, as opposed to more polar polyethylene (B3416737) glycol (PEG) linkers, are generally incorporated to increase lipophilicity and improve passive diffusion.[] By replacing ether oxygens (hydrogen bond acceptors) with methylene (B1212753) groups, alkyl linkers can reduce the topological polar surface area.[] However, the optimal length is critical; a linker that is too long can increase molecular weight and flexibility to a detrimental degree. Studies have shown that for some PROTAC series, shorter, more rigid linkers can improve permeability.[5]
Section 2: Troubleshooting and Optimization Strategies
Q4: My PROTAC is potent in biochemical assays but shows weak or no activity in cell-based degradation assays. How do I confirm if permeability is the issue?
A4: This is a classic indicator of poor cell permeability. To confirm this, you should directly measure the permeability of your compound. The two most common assays for this are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[3][7][8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[3][9][10]
A low permeability value in these assays strongly suggests that cellular uptake is a limiting factor.
Q5: What strategies can I employ to improve the cell permeability of my PROTAC?
A5: If low permeability is confirmed, several medicinal chemistry strategies can be pursued. These often involve modifying the linker or masking polar groups.
-
Prodrug Strategy (Most Recommended for -COOH): Mask the highly polar carboxylic acid with a lipophilic, cleavable group. An ester prodrug, for example, neutralizes the negative charge, increasing lipophilicity and facilitating cell entry. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid-containing PROTAC.
-
Linker Optimization:
-
Reduce Polarity: While the C8 linker is already lipophilic, ensure other parts of the linker do not contain unnecessary polar groups like amides, which can be detrimental to permeability.[4] Consider replacing amide bonds with esters where possible, though stability must be monitored.[11]
-
Promote Internal Hydrogen Bonding: Design the linker to encourage the PROTAC to adopt a folded "chameleon-like" conformation in lipophilic environments.[5][6] This can shield polar groups (like the thalidomide glutarimide (B196013) NH and the POI ligand's polar functionalities) and reduce the solvent-accessible 3D polar surface area, facilitating membrane crossing.[5][12]
-
-
Isosteric Replacement: Replace the carboxylic acid with a less polar bioisostere, such as a tetrazole. This can maintain the necessary interactions for binding or solubility while having different physicochemical properties that may be more favorable for permeability.
Troubleshooting Guide: Low Cellular Permeability
This guide provides a structured approach to diagnosing and solving permeability issues with your this compound PROTAC.
| Problem | Potential Cause | Recommended Action & Next Steps |
| High biochemical potency, low cellular activity. | Poor Cell Permeability | 1. Confirm with Permeability Assays: Run PAMPA as a primary screen, followed by a Caco-2 assay for more detailed analysis.[3][8] |
| 2. Analyze Caco-2 Efflux Ratio: A high efflux ratio (Papp B→A / Papp A→B > 2) indicates the PROTAC is being actively pumped out of the cell. If so, consider co-dosing with an efflux pump inhibitor (e.g., verapamil) in your cellular assays to confirm.[9][10] | ||
| 3. Implement Improvement Strategies: Prioritize the prodrug approach for the terminal carboxylic acid. Synthesize an ester version (e.g., methyl or ethyl ester) and re-evaluate cellular activity and permeability. | ||
| Permeability remains low after initial modifications. | Suboptimal Physicochemical Properties | 1. Analyze Lipophilicity (cLogP): Extremely high lipophilicity (cLogP > 5) can lead to poor aqueous solubility or membrane retention, reducing permeability.[13] Aim for a balanced cLogP. |
| 2. Re-evaluate Linker Design: The C8 linker may be too flexible. Consider synthesizing analogs with shorter or more rigid linkers to reduce the entropic penalty of adopting a favorable conformation for membrane passage.[5] | ||
| 3. Measure Aqueous Solubility: Poor solubility can lead to artificially low permeability measurements. Ensure your compound is fully dissolved in the assay buffer.[14] | ||
| Cellular activity is still not optimal. | Other Factors Beyond Permeability | 1. Confirm Target Engagement in Cells: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm your PROTAC is reaching and binding to its target and CRBN inside the cell. |
| 2. Check for the "Hook Effect": Test a broad concentration range (e.g., 1 nM to 10 µM) in your degradation assays, as excessively high concentrations can inhibit ternary complex formation. | ||
| 3. Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of CRBN. |
Quantitative Data Summary
The following tables provide representative data from permeability assays to illustrate how results can be interpreted. Note: These are example values and will vary for specific PROTACs.
Table 1: Interpreting PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PROTAC-A (Control) | 12.5 | High Permeability (Passive Diffusion) |
| PROTAC-B (Control) | 0.8 | Low Permeability (Passive Diffusion) |
| Your PROTAC | < 1.0 | Permeability is likely a major issue. |
Table 2: Interpreting Caco-2 Bidirectional Permeability Data
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| High Permeability Control | > 10.0 | > 10.0 | ~1.0 | High permeability, not an efflux substrate. |
| Low Permeability Control | < 1.0 | < 1.0 | ~1.0 | Low permeability, not an efflux substrate. |
| Efflux Substrate Control | 1.5 | 15.0 | 10.0 | Compound is actively pumped out of cells. |
| Your PROTAC (Scenario 1) | < 1.0 | < 1.0 | ~1.0 | Low passive permeability is the primary issue. |
| Your PROTAC (Scenario 2) | 1.5 | 6.0 | 4.0 | Low permeability is compounded by active efflux. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general method for assessing passive permeability.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate (low-binding)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the membrane is coated.
-
Prepare Donor Solutions: Dissolve the test PROTAC and controls in PBS to a final concentration of 10 µM (ensure the final DMSO concentration is <1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter (donor) plate on top of the acceptor plate, ensuring the bottom of the filter wells makes contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate sandwich at room temperature for 5 to 16 hours, covered to prevent evaporation.[8][15]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Cₐ(t) = concentration in acceptor at time t, and Cₑq = equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a method for assessing permeability and active transport.
Principle: A confluent monolayer of differentiated Caco-2 cells forms tight junctions and expresses transporters, mimicking the intestinal barrier. By adding the compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side, both passive permeability and active efflux can be determined.[9][10]
Procedure:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable inserts in a Transwell™ plate system. Culture for 18-22 days to allow for differentiation and monolayer formation.[9]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value indicates tight junction formation. Additionally, a Lucifer Yellow rejection test can be performed.
-
Prepare Assay Buffer: Use a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare Dosing Solutions: Prepare a 10 µM solution of your PROTAC in the assay buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers with warm assay buffer.
-
Add the PROTAC dosing solution to the apical (top) compartment.
-
Add fresh assay buffer to the basolateral (bottom) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both compartments for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the same procedure but add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Quantification and Calculation:
-
Quantify the compound concentration in all samples.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing and improving PROTAC permeability.
Caption: Troubleshooting decision tree for low PROTAC cellular activity.
References
- 3. benchchem.com [benchchem.com]
- 4. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PAMPA | Evotec [evotec.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Stability of Thalidomide-O-C8-COOH in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-C8-COOH in cell culture media. Accurate and reproducible experimental results rely on understanding and controlling the stability of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug. In current research, it primarily serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand. It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The C8-COOH linker provides a point of attachment for a ligand that binds to the protein of interest.
Q2: What is the main stability concern for this compound in cell culture media?
The primary stability concern for this compound, like other thalidomide analogs, is its susceptibility to hydrolysis in aqueous environments such as cell culture media.[1] The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety can undergo hydrolytic cleavage, leading to inactivation of the molecule. This degradation is pH and temperature-dependent. An inactive CRBN ligand will render any PROTAC synthesized from it ineffective.
Q3: How does the stability of this compound impact experimental results?
The instability of this compound can lead to several experimental issues, including:
-
Reduced Potency of PROTACs: If the thalidomide moiety degrades, the PROTAC will be unable to recruit CRBN, resulting in little to no degradation of the target protein.
-
Inconsistent and Irreproducible Data: The rate of degradation can vary between experiments, leading to high variability in results.
-
Misinterpretation of Structure-Activity Relationships (SAR): If the instability of the CRBN ligand is not accounted for, researchers might incorrectly attribute a lack of activity to the target-binding ligand or the linker.
Q4: Are there any general recommendations for handling and storing this compound to maximize its stability?
Yes, to minimize degradation, follow these guidelines:
-
Storage: Store the powdered compound at -20°C or -80°C, protected from moisture.[2]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Store these stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may be related to the stability of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no target protein degradation observed with a newly synthesized PROTAC. | 1. Degradation of this compound starting material. 2. Instability of the final PROTAC in cell culture medium. 3. Low expression of CRBN in the cell line. | 1. Verify the integrity of your this compound stock using LC-MS. 2. Perform a stability study of your PROTAC in the specific cell culture medium being used (see Experimental Protocol 1). 3. Confirm CRBN expression levels in your cell line by Western Blot. |
| High variability in target degradation between replicate experiments. | 1. Inconsistent timing of compound addition and sample collection. 2. Variable degradation of the PROTAC due to slight differences in experimental conditions (e.g., pH of the medium). | 1. Ensure precise and consistent timing for all experimental steps. 2. Prepare a fresh dilution of the PROTAC for each replicate from a frozen stock. 3. Monitor and control the pH of your cell culture medium. |
| "Hook effect" observed at lower than expected concentrations. | While the hook effect is a known phenomenon for PROTACs, premature occurrence could be exacerbated by compound degradation, leading to a narrower effective concentration window. | Perform a detailed dose-response curve with shorter incubation times to minimize the impact of degradation. |
| Discrepancy between in vitro binding assays and cellular degradation assays. | The compound may be stable in the biochemical assay buffer but degrades rapidly in the more complex cell culture medium. | Assess the stability of the compound in both the biochemical assay buffer and the cell culture medium to identify any differences. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Anhydrous DMSO
- Your chosen cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (B52724) (ACN)
- Internal standard (a stable, structurally similar molecule if available)
- LC-MS/MS system
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solutions: Spike pre-warmed (37°C) cell culture medium (with and without 10% FBS) and PBS with the stock solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
- Incubation: Incubate the solutions in a cell culture incubator at 37°C and 5% CO₂.
- Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be collected immediately after adding the compound.
- Sample Quenching and Extraction: To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the compound. Vortex and centrifuge to pellet the precipitate.
- LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent this compound using a validated LC-MS/MS method.[3][4][5][6]
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining against time to determine the stability profile and calculate the half-life (t½) of the compound in the tested media.
Protocol 2: Western Blotting for Assessing PROTAC-mediated Protein Degradation
This protocol is for evaluating the efficacy of a PROTAC synthesized using this compound.
1. Materials:
- Your PROTAC of interest
- Cell line expressing the target protein and CRBN
- Complete cell culture medium
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, transfer buffer, and membranes
- Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system
2. Procedure:
- Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a membrane.
- Block the membrane and incubate with primary antibodies.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Develop with ECL substrate and capture the image.
3. Data Analysis:
- Quantify the band intensities for the target protein and the loading control.
- Normalize the target protein signal to the loading control.
- Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing this compound to recruit the CRBN E3 ubiquitin ligase.
Caption: CRBN-mediated ubiquitination and degradation of a target protein.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability in cell culture media.
Quantitative Data Summary
The following table summarizes representative stability data for thalidomide in an in vitro cell culture model system. The exact stability of this compound should be determined empirically.
| Compound | Matrix | Incubation Time (hours) | % Remaining (approx.) | Reference |
| Thalidomide | Cell Culture Medium | 2 | ~50% (t½ ≈ 2h) | [5] |
| Thalidomide | Cell Culture Medium | 4 | ~25% | [5] |
| Thalidomide | Cell Culture Medium | 8 | <10% | [5] |
| Thalidomide | Cell Culture Medium | 24 | Not Detectable | [5] |
Note: The stability can be influenced by the specific components of the cell culture medium and the presence or absence of serum. It is highly recommended to perform a stability study in the exact medium used for your cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Negative Results in Thalidomide-O-C8-COOH Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Thalidomide-O-C8-COOH in their experiments and may be encountering unexpected or negative results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in my experiments?
This compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The "Thalidomide" portion of the molecule binds to CRBN, while the "-O-C8-COOH" is a linker with a terminal carboxylic acid.[3] This carboxylic acid group allows for the covalent attachment of a ligand that targets a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC. The primary role of this compound is to recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: I have synthesized my PROTAC using this compound, but I am not observing any degradation of my target protein. What are the potential reasons?
Several factors could contribute to a lack of target protein degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental system, or the underlying biology. A systematic approach to troubleshooting is recommended, starting with the verification of your PROTAC's integrity and its engagement with both the target protein and CRBN.
Q3: How can I confirm that the this compound portion of my PROTAC is effectively binding to Cereblon (CRBN)?
Confirming CRBN engagement is a critical step. A common method is to perform a competitive binding assay. In this assay, your unlabeled PROTAC competes with a known fluorescently labeled thalidomide (B1683933) analog for binding to recombinant CRBN. A decrease in the fluorescent signal indicates successful competition and binding of your PROTAC to CRBN. Techniques such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are well-suited for this purpose.
Q4: What is the "hook effect" and how might it explain my negative results?
The "hook effect" is a phenomenon often observed in PROTAC experiments where at high concentrations, the degradation of the target protein is paradoxically reduced. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-Target Protein or PROTAC-CRBN) instead of the productive ternary complex (Target Protein-PROTAC-CRBN) required for degradation. If you are only testing high concentrations of your PROTAC, you might mistakenly conclude that it is inactive.
Troubleshooting Guide
Problem 1: No or minimal degradation of the target protein observed.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules and may not efficiently cross the cell membrane. Assess cellular uptake directly or infer it through target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET®. |
| Inefficient Ternary Complex Formation | The linker length and composition are crucial for the stable formation of the ternary complex. If the C8 linker is not optimal for your specific target, consider synthesizing analogs with different linker lengths or compositions. Co-immunoprecipitation (Co-IP) can be used to verify the formation of the ternary complex. |
| Low CRBN Expression | The cell line you are using may not express sufficient levels of CRBN for efficient degradation. Verify CRBN expression levels via Western blot or quantitative PCR. |
| "Hook Effect" | You may be using a concentration of your PROTAC that is too high. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation. |
| PROTAC Instability | Your PROTAC may be degrading in the cell culture medium or within the cells. Assess the stability of your compound over the time course of your experiment using techniques like LC-MS. |
Problem 2: Inconsistent degradation results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Health and Passage Number | Cell confluency, passage number, and overall health can impact the ubiquitin-proteasome system. Standardize your cell culture conditions, including seeding density and passage number range. |
| Improper Compound Handling | This compound and PROTACs synthesized from it should be stored correctly to maintain their integrity. Stock solutions are typically stored at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment to determine the optimal treatment duration for maximal degradation. |
Data Presentation
The following tables provide illustrative quantitative data for a hypothetical PROTAC synthesized using this compound, targeting Protein X. Disclaimer: This data is for representative purposes only and is based on typical results observed for thalidomide-based PROTACs. Actual results will vary depending on the specific target protein, cell line, and experimental conditions.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-X
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of PROTAC-X required to induce 50% degradation of Protein X after a 24-hour treatment. |
| Dmax | >90% | The maximum percentage of Protein X degradation achieved with PROTAC-X treatment. |
| Time to Dmax | 18 hours | The time required to reach the maximum degradation of Protein X. |
Table 2: Binding Affinities of Hypothetical PROTAC-X Components
| Binding Interaction | KD (nM) | Technique |
| PROTAC-X to Protein X | 100 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC-X to CRBN | 200 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex (Protein X:PROTAC-X:CRBN) | 20 nM | SPR |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a this compound-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Prepare a serial dilution of your PROTAC in cell culture medium. It is crucial to perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to account for the "hook effect".
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the formation of the Target Protein-PROTAC-CRBN ternary complex.[4]
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at the optimal degradation concentration and a vehicle control for a shorter time (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein or an antibody against a tag on your protein of interest overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe separate membranes with antibodies against your target protein and an antibody against CRBN.
-
The presence of a band for CRBN in the sample where the target protein was immunoprecipitated confirms the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A logical workflow for troubleshooting negative results.
Caption: Simplified CRBN signaling pathway via AMPK-mTOR.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Functional Effects of a Pathogenic Mutation in Cereblon (CRBN) on the Regulation of Protein Synthesis via the AMPK-mTOR Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional effects of a pathogenic mutation in Cereblon (CRBN) on the regulation of protein synthesis via the AMPK-mTOR cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thalidomide-O-C8-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-O-C8-COOH and its subsequent use in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
A1: this compound is a functionalized derivative of thalidomide (B1683933), a well-known molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, the thalidomide moiety acts as the E3 ligase ligand. The C8-COOH (octanoic acid) chain serves as a linker, which can be coupled to a ligand for a specific protein of interest (POI). By bringing the POI and CRBN into close proximity, the resulting PROTAC molecule induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the most common challenges encountered during the synthesis of this compound based PROTACs?
A2: The primary challenges include:
-
Racemization: The chiral center in the glutarimide (B196013) ring of thalidomide is prone to racemization, especially under basic conditions, which can affect the biological activity of the final PROTAC.
-
Low reaction yields: Side reactions, particularly during the alkylation of 4-hydroxythalidomide, can lead to low yields of the desired product.
-
Purification difficulties: The final compound and its intermediates can be challenging to purify due to similar polarities of byproducts.
-
Poor solubility: Thalidomide-based PROTACs are often large, lipophilic molecules with poor aqueous solubility, which can complicate biological assays.
Q3: Why is maintaining the chirality of the thalidomide moiety important?
A3: The two enantiomers of thalidomide have different biological activities. The (S)-enantiomer is associated with the desired neosubstrate degradation activity through CRBN, but also its teratogenic effects, while the (R)-enantiomer is less active in this regard. In PROTACs, the stereochemistry at this position can significantly impact the binding affinity to CRBN and the overall efficacy of the PROTAC. Therefore, maintaining the desired enantiomeric form is crucial for consistent and predictable biological activity.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Thalidomide-O-C8-ethyl ester via Williamson Ether Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 4-hydroxythalidomide.
-
Presence of a major byproduct corresponding to an elimination product.
Possible Causes and Solutions:
| Cause | Solution |
| Weak base or incomplete deprotonation of 4-hydroxythalidomide: The phenoxide is not forming efficiently. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions as water will quench the base. |
| Competing E2 elimination reaction: The alkoxide acts as a base, abstracting a proton from the C8-linker precursor. | Use a less hindered base. Lower the reaction temperature to favor the SN2 reaction over elimination. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low reactivity of the alkyl halide: The C-Br bond is not sufficiently activated. | Consider converting the alkyl bromide to an alkyl iodide in situ using sodium iodide (Finkelstein reaction) to increase its reactivity. |
| Steric hindrance: The reaction is sterically hindered. | While less of an issue with a primary bromide, ensure the reaction is run in a suitable polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 reaction. |
Problem 2: Racemization of the Thalidomide Moiety during Synthesis or Workup
Symptoms:
-
Chiral HPLC analysis of the final product shows a mixture of enantiomers, even when starting with an enantiomerically pure thalidomide precursor.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to basic conditions: The proton on the chiral carbon of the glutarimide ring is acidic and can be abstracted by a base, leading to racemization. | Minimize exposure to strong bases. If a base is necessary, use the stoichiometric amount and keep the reaction temperature as low as possible. Use milder bases like DIPEA instead of stronger ones where possible. |
| Basic workup or purification conditions: Aqueous basic solutions or basic chromatography conditions can cause racemization. | Neutralize the reaction mixture with a mild acid before extraction. Use neutral or slightly acidic conditions for chromatography. |
| Prolonged reaction times at elevated temperatures: Heat can accelerate the rate of racemization. | Monitor the reaction closely and minimize the reaction time. Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. |
Quantitative Data on Racemization:
The rate of racemization is highly dependent on the specific conditions. The following table provides a general idea of the stability of the chiral center.
| Compound | Conditions | Racemization Half-life (t½) |
| (S)-Thalidomide | pH 7.4, 37 °C | ~8-12 hours |
| Thalidomide Analogs | In vivo (human plasma) | Can be rapid, within hours |
Problem 3: Poor Solubility of the Final this compound PROTAC
Symptoms:
-
The purified PROTAC is difficult to dissolve in common aqueous buffers for biological assays.
-
Precipitation is observed during cell-based assays, leading to inconsistent results.
Possible Causes and Solutions:
| Cause | Solution |
| High molecular weight and lipophilicity: PROTACs are inherently large molecules that often fall "beyond the Rule of Five". | Formulation Strategies: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous assays, use co-solvents such as PEG-400 or ethanol. Cyclodextrins can also be used to improve aqueous solubility. |
| Crystallinity: The solid-state properties of the PROTAC can significantly impact its dissolution rate. | If possible, try to generate an amorphous solid dispersion of the PROTAC. |
| pH-dependent solubility: The carboxylic acid group on the linker is ionizable. | Adjust the pH of the buffer. For the carboxylic acid, solubility will increase at a pH above its pKa (typically around 4-5). |
Solubility Data for Thalidomide and Related Compounds:
| Compound | Solvent | Solubility |
| Thalidomide | Water | Insoluble[1] |
| Thalidomide | DMSO | ~51 mg/mL[1] |
| This compound | DMSO | Soluble |
| This compound | Water | Sparingly soluble |
Experimental Protocols
Synthesis of this compound
This is a three-step synthesis starting from 4-hydroxythalidomide and ethyl 8-bromooctanoate.
Step 1: Synthesis of Ethyl 8-bromooctanoate
-
Reaction: To a solution of 8-bromooctanoic acid (1 equivalent) in ethanol, add a catalytic amount of sulfuric acid (H₂SO₄).
-
Conditions: Reflux the mixture for 3 hours.
-
Workup: Cool the reaction to room temperature, wash with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Yield: Typically >95%.[2]
Step 2: Synthesis of Thalidomide-O-C8-ethyl ester
-
Reaction: To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2 equivalents). Stir for 20 minutes at room temperature. Add ethyl 8-bromooctanoate (1.2 equivalents).
-
Conditions: Heat the reaction to 80°C and stir for 16 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Step 3: Hydrolysis to this compound
-
Reaction: Dissolve the Thalidomide-O-C8-ethyl ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH, 2-3 equivalents).
-
Conditions: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Acidify the reaction mixture with 1M HCl to pH ~3-4. Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Purity: The final product should be characterized by ¹H NMR and Mass Spectrometry.
Protocol for Coupling this compound to a POI Ligand with a Primary Amine
-
Reaction: Dissolve this compound (1 equivalent) and the amine-containing POI ligand (1 equivalent) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC using reverse-phase preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound PROTACs.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-O-C8-COOH
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Thalidomide-O-C8-COOH for targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It contains a thalidomide (B1683933) moiety for CRBN binding, an 8-carbon alkyl linker (C8), and a terminal carboxylic acid (COOH) group.[3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid group serves as a conjugation point to attach a ligand for a specific protein of interest (POI), creating a heterobifunctional molecule that can induce the degradation of the target protein.[1][2]
Q2: How does a PROTAC synthesized with this compound mediate protein degradation?
A2: A PROTAC synthesized using this compound acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex (POI-PROTAC-CRBN).[4][5] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[5] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that are unable to form the productive ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to identify the optimal concentration range for maximal degradation.[5]
Q4: What are common reasons for low or no target protein degradation?
A4: Several factors can contribute to poor degradation efficiency:
-
Poor cell permeability: The physicochemical properties of the final PROTAC may limit its ability to cross the cell membrane.
-
Low CRBN expression: The cell line being used may have insufficient endogenous levels of CRBN.
-
Inefficient ternary complex formation: The linker length or geometry may not be optimal for the specific POI and CRBN, leading to unstable or non-productive ternary complexes.
-
Compound instability: The PROTAC molecule may be unstable in the experimental conditions.
-
High protein turnover: The synthesis rate of the target protein may be too high, overwhelming the degradation machinery.
Q5: How does the C8 linker in this compound influence PROTAC activity?
A5: The linker plays a critical role in PROTAC efficacy by influencing the stability and geometry of the ternary complex. A C8 alkyl linker provides a moderate degree of flexibility and length. Linkers that are too short may cause steric hindrance, while linkers that are too long may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination. The optimal linker length is target-dependent and often requires empirical testing. One study found that for the degradation of FBXO22, a thalidomide-based PROTAC with a C8 linker showed moderate degradation activity, while those with shorter linkers were inactive.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing ternary complex formation and protein degradation with PROTACs derived from this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low target protein degradation | 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and CRBN. | - Confirm binary binding of your PROTAC to both the target protein and CRBN independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).- Synthesize and test PROTACs with different linker lengths and compositions. |
| 2. Poor cell permeability: The PROTAC may not be entering the cells in sufficient concentrations. | - Perform a cellular uptake assay.- If permeability is low, consider medicinal chemistry efforts to improve the physicochemical properties of the PROTAC. | |
| 3. Low CRBN expression: The cell line may not express enough of the E3 ligase. | - Verify CRBN expression levels in your cell line using Western blot or qPCR.- Consider using a different cell line with higher CRBN expression. | |
| 4. Compound instability: The PROTAC may be degrading in the cell culture medium or inside the cells. | - Assess the stability of your PROTAC in media and cell lysates over time using LC-MS. | |
| 5. High protein synthesis rate: The rate of new protein synthesis may be outpacing degradation. | - Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to isolate the effect of degradation. | |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations) | Formation of non-productive binary complexes: Excess PROTAC saturates both the target protein and CRBN, preventing ternary complex formation. | - Perform a wide dose-response curve with serial dilutions (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| High variability between experiments | 1. Compound solubility issues: The PROTAC may be precipitating in aqueous buffers. | - Measure the kinetic solubility of your PROTAC.- Prepare fresh stock solutions and ensure complete dissolution in DMSO before diluting in aqueous buffers.- Maintain a low final DMSO concentration in your assays (typically ≤ 0.5%). |
| 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or health can affect results. | - Standardize cell seeding density and passage number.- Regularly check for mycoplasma contamination. | |
| No or weak signal in ternary complex assays (e.g., AlphaLISA, TR-FRET) | 1. Suboptimal protein or PROTAC concentrations: Incorrect stoichiometry can prevent complex formation. | - Titrate the concentrations of the target protein, CRBN, and the PROTAC to find the optimal ratio. |
| 2. Steric hindrance: The tags on the recombinant proteins or the assay reagents may interfere with complex formation. | - Test different tagging strategies (e.g., N-terminal vs. C-terminal tags).- Use smaller tags if possible. | |
| 3. Inappropriate assay buffer: The buffer composition may not be conducive to protein-protein interactions. | - Test different assay buffers with varying pH, salt concentration, and additives. |
Quantitative Data
The following tables provide representative data for a hypothetical PROTAC synthesized using this compound. These values are for illustrative purposes and will vary depending on the specific target protein and experimental conditions.
Table 1: Representative Degradation Potency of a this compound-based PROTAC
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 50 nM | HEK293T | 24 |
| Dmax | >90% | HEK293T | 24 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Representative Ternary Complex Formation Data (AlphaLISA)
| Component | Concentration |
| Target Protein (His-tagged) | 10 nM |
| CRBN/DDB1 (GST-tagged) | 20 nM |
| PROTAC (from this compound) | 100 nM |
| AlphaLISA Acceptor Beads (Anti-His) | 20 µg/mL |
| AlphaLISA Donor Beads (Anti-GST) | 20 µg/mL |
| Incubation Time | 1 hour at room temperature |
| Signal-to-Background Ratio | >10 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a method for detecting the formation of the POI-PROTAC-CRBN ternary complex in a biochemical assay.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
PROTAC synthesized from this compound
-
AlphaLISA assay buffer
-
AlphaLISA Acceptor beads (e.g., anti-His)
-
AlphaLISA Donor beads (e.g., anti-GST)
-
384-well white opaque microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer.
-
Prepare solutions of the target protein and CRBN/DDB1 complex in AlphaLISA assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, CRBN/DDB1 complex, and PROTAC (or vehicle control) to a final volume of 15 µL.
-
Incubate the plate for 1 hour at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add 5 µL of a mixture of AlphaLISA Acceptor and Donor beads to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the signal-to-background ratio.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect at higher concentrations.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
This protocol is for confirming the formation of the ternary complex within a cellular context.
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blot detection of the target protein and CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at the optimal concentration or a vehicle control for 2-4 hours.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against both the target protein and CRBN.
-
An increased signal for the target protein in the CRBN immunoprecipitation from PROTAC-treated cells compared to the control indicates the formation of the ternary complex.
-
Visualizations
References
Validation & Comparative
Validating Cereblon Engagement of Thalidomide-O-C8-COOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the effective engagement of the E3 ubiquitin ligase Cereblon (CRBN) is a critical determinant for the efficacy of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Thalidomide-O-C8-COOH, a derivative of thalidomide (B1683933), serves as a key CRBN ligand in the design of these heterobifunctional molecules.[1][2] Its primary function is to recruit CRBN, thereby initiating the ubiquitination and subsequent degradation of a target protein.[1][2] This guide provides a comparative analysis of this compound's engagement with CRBN, supported by experimental data from related compounds and detailed methodologies for validation assays.
Quantitative Comparison of CRBN Ligand Performance
While specific binding affinity data for this compound is not extensively published, the binding affinities of its parent molecule, thalidomide, and its clinically significant derivatives, lenalidomide (B1683929) and pomalidomide, provide a strong benchmark for its expected performance. The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.[3]
| Ligand | Dissociation Constant (Kd) | IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM[4] | ~30 µM | Fluorescence-based Thermal Shift[3] | (S)-enantiomer exhibits ~10-fold stronger binding than the (R)-enantiomer.[5] |
| Lenalidomide | ~178 nM[4] | ~2-3 µM | Competitive Elution Assay[3] | Binds more strongly than thalidomide.[6] |
| Pomalidomide | ~157 nM[4] | ~2.1 µM | Competitive Elution Assay[3] | Generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[6] |
| This compound | Not Publicly Available | Not Publicly Available | - | The C8-COOH linker is not expected to significantly alter the core binding interaction with CRBN. |
Experimental Protocols for Validating CRBN Engagement
Several robust biophysical and cellular assays can be employed to validate and quantify the engagement of this compound with CRBN.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[7]
Principle: The binding of a ligand to its target protein increases the protein's resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble CRBN against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Thalidomide-O-C8-COOH and Pomalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component of many successful PROTACs is the E3 ligase recruiter, which directs the cellular degradation machinery to the target protein. Among the most utilized E3 ligase recruiters are derivatives of thalidomide (B1683933) and its analog pomalidomide, both of which engage the Cereblon (CRBN) E3 ubiquitin ligase.
This guide provides an objective comparison of PROTACs constructed with Thalidomide-O-C8-COOH and those based on pomalidomide. We will delve into their performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Mechanism of Action: A Shared Path to Degradation
Both thalidomide- and pomalidomide-based PROTACs operate through a similar mechanism of action. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase brings the target protein into close proximity with the degradation machinery.[3][4] This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
References
A Comparative Analysis of Linker Length in Thalidomide-O-COOH PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern drug discovery. These heterobifunctional molecules, which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, are composed of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker. The linker, far from being a mere spacer, plays a pivotal role in the efficacy of a PROTAC, profoundly influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) that precedes ubiquitination and degradation.[1]
This guide provides a comparative analysis of the impact of different linker lengths on the performance of PROTACs utilizing Thalidomide-O-COOH as the Cereblon (CRBN) E3 ligase recruiting element. By examining experimental data, this document aims to provide an objective overview of the structure-activity relationship (SAR) concerning the linker length in this class of PROTACs.
The Critical Role of the Linker in PROTAC Efficacy
The linker's length and composition are determining factors in a PROTAC's ability to induce efficient and selective protein degradation.[1] An optimal linker facilitates a productive ternary complex formation, while a suboptimal one can lead to steric hindrance or unproductive complexes.[2] The relationship between linker length and degradation efficacy is often non-linear, necessitating empirical determination for each target protein and PROTAC system.[3]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It is important to note that the data presented is a synthesis of findings from multiple research articles, and direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[3]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[3] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[3] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Experimental Protocols
To ensure the reproducibility and standardization of results, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation Assessment
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
Thalidomide-O-COOH PROTACs with varying linker lengths
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinity and thermodynamics of the PROTAC to the target protein and E3 ligase, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified target protein
-
Purified CRBN E3 ligase complex
-
Thalidomide-O-COOH PROTAC
-
ITC instrument
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze the purified proteins and dissolve the PROTAC in the final dialysis buffer to ensure buffer matching.
-
Degas all solutions before use.
-
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into the protein solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to CRBN, titrate the PROTAC into the CRBN solution.
-
-
Ternary Complex Formation Experiment:
-
Saturate the target protein with the PROTAC and titrate this complex into the CRBN solution in the ITC cell.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
-
Conclusion
The length of the linker is a paramount design element in the development of effective Thalidomide-O-COOH PROTACs. The presented data underscores that there is no universal optimal linker length; instead, it is highly dependent on the specific target protein and the E3 ligase. A systematic evaluation of a series of PROTACs with varying linker lengths is crucial for identifying the most potent and efficacious degrader for a given biological target. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of novel targeted protein degraders.
References
Assessing the Specificity of Thalidomide-O-C8-COOH based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive assessment of the specificity of PROTACs incorporating Thalidomide-O-C8-COOH as the E3 ligase-recruiting moiety. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these bifunctional molecules are designed to induce the degradation of specific proteins of interest.
This guide will delve into the critical factors influencing the specificity of thalidomide-based PROTACs, with a particular focus on the implications of the C8 alkyl carboxy linker. We present a comparative analysis of their potential performance against alternatives with different linker compositions and lengths, supported by experimental data from analogous compounds. Detailed methodologies for key experiments are provided to enable rigorous evaluation of novel PROTAC constructs.
Understanding Specificity in Thalidomide-Based PROTACs
The specificity of a PROTAC is a multifactorial characteristic that extends beyond the binding affinity of its "warhead" for the target protein. For thalidomide-based PROTACs, several key factors are at play:
-
Ternary Complex Formation : The cornerstone of PROTAC efficacy and specificity lies in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The geometry and protein-protein interactions within this complex, which are heavily influenced by the PROTAC's linker, are crucial for efficient ubiquitination of the target.[1][2]
-
"Neosubstrate" Degradation : A well-documented characteristic of thalidomide (B1683933) and its analogs is their ability to act as "molecular glues," inducing the degradation of a panel of "neosubstrates" that are not the natural targets of CRBN.[3][4][] These include clinically relevant transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[4] Any PROTAC utilizing a thalidomide-based ligand carries an inherent risk of degrading these neosubstrates, which must be carefully assessed.
-
Linker Composition and Length : The linker is not a passive spacer but an active modulator of PROTAC performance.[6][7] Its length, rigidity, and composition influence the stability and conformation of the ternary complex.[8] An eight-carbon alkyl linker, such as in this compound, provides significant flexibility, which can be advantageous for spanning the distance between the target protein and CRBN. However, this flexibility can also lead to less defined ternary complex conformations, potentially impacting specificity.
Performance Comparison of PROTACs with Varying Linkers
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [8] |
| Alkyl/Ether | 12-29 | Submicromolar | >90% | [8] |
| Alkyl/Ether | 21 | 3 nM | 96% | [8] |
| Alkyl/Ether | 29 | 292 nM | 76% | [8] |
This table illustrates the critical role of linker length in achieving potent degradation. For TBK1-targeting PROTACs, a linker length below 12 atoms was ineffective, while linkers between 12 and 29 atoms showed submicromolar degradation potency.
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 nM | >95% | Jurkat | [9] |
| VHL-based PROTAC | VH032 | PEG/Alkyl | BRD4 | ~5 nM | >90% | MOLM-13 | [9] |
This table highlights the high potency achievable with both CRBN and VHL-based PROTACs. The choice of E3 ligase and linker optimization are key to achieving high efficacy.
Table 3: Illustrative Proteomics Data for a Selective PROTAC
| Protein | Log2 Fold Change | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Off-Target Kinase C | -1.1 | > 0.05 | No Significant Change |
| Neo-substrate (e.g., IKZF1) | -2.8 | < 0.01 | Off-Target Degradation |
| Housekeeping Protein (e.g., GAPDH) | -1.05 | > 0.05 | No Significant Change |
This illustrative data represents the desired outcome of a selective PROTAC, where the target protein is significantly degraded with minimal impact on other proteins. However, it also highlights the critical need to monitor for the degradation of known CRBN "neosubstrates" like IKZF1.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of Thalidomide-O-C8-COOH PROTACs in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, offering a promising strategy to overcome drug resistance, a major challenge in oncology. This guide provides a comparative overview of the efficacy of PROTACs, with a specific focus on the potential role of thalidomide-based constructs featuring a carboxy-terminated eight-carbon alkyl linker (Thalidomide-O-C8-COOH) in resistant cancer cell lines. While direct experimental data for this specific linker is limited in publicly available literature, this guide will draw upon data from structurally related PROTACs to provide a comparative framework.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of three components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.
Overcoming Drug Resistance with PROTACs
PROTACs offer several advantages over traditional inhibitors in combating drug resistance:
-
Degradation of Overexpressed Proteins: In cases where resistance is driven by the overexpression of the target protein, PROTACs can be particularly effective as they catalytically induce the degradation of multiple protein copies.
-
Targeting Mutated Proteins: PROTACs can be designed to degrade mutated proteins that are resistant to conventional inhibitors. As long as the PROTAC's "warhead" can still bind to the mutated protein, degradation can be induced.
-
Elimination of Scaffolding Functions: Some proteins contribute to disease progression through non-enzymatic scaffolding functions. PROTACs can eliminate the entire protein, thereby abrogating both its enzymatic and scaffolding activities.
The Role of the Linker: A Focus on Alkyl Carboxylic Acid Chains
The linker is a crucial determinant of a PROTAC's efficacy. Its length, composition, and attachment points can significantly impact the stability and geometry of the ternary complex, ultimately affecting the efficiency of protein degradation.
While specific data on a this compound linker is scarce, long-chain alkyl linkers are frequently employed in PROTAC design. The eight-carbon chain provides significant length and flexibility, which can be advantageous in spanning the distance between the target protein and the CRBN E3 ligase. The terminal carboxylic acid group offers a versatile handle for conjugation to a variety of "warhead" ligands and can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Comparative Efficacy Data (Illustrative Examples)
The following tables summarize quantitative data from studies on thalidomide-based PROTACs with different linkers targeting various proteins implicated in drug resistance. This data is presented to illustrate the typical efficacy of such molecules and to provide a basis for comparison.
It is important to note that the following data is for PROTACs with linkers other than this compound and should be considered as representative examples.
Table 1: Efficacy of BET-Targeting PROTACs in Resistant Cell Lines
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Resistant Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl | JQ1-resistant | ~5 | >95 | |
| MZ1 | BRD4 | VHL Ligand | Alkyl | JQ1-resistant | ~25 | >90 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 2: Efficacy of AR-Targeting PROTACs in Castration-Resistant Prostate Cancer (CRPC) Models
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Effect on Cell Growth | Reference |
| ARV-110 | AR | Thalidomide derivative | Proprietary | VCaP | ~1 | Potent inhibition | |
| Compound X | AR | Pomalidomide | Alkyl | LNCaP | <10 | Inhibition of proliferation |
AR: Androgen Receptor
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of PROTACs, various experimental approaches are employed. The following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Synthesis of this compound PROTAC (General Scheme)
The synthesis of a this compound PROTAC would typically involve a multi-step process:
-
Synthesis of the Thalidomide-Linker Moiety: 4-Hydroxythalidomide is reacted with a protected 8-bromooctanoic acid ester under basic conditions (e.g., Williamson ether synthesis).
-
Deprotection: The protecting group on the carboxylic acid is removed.
-
Conjugation to the Warhead: The resulting this compound is then coupled to the "warhead" ligand (which typically contains a reactive amine or alcohol group) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate resistant cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed resistant cancer cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
Thalidomide-based PROTACs represent a powerful strategy to overcome drug resistance in cancer by inducing the degradation of key target proteins. While direct evidence for the efficacy of PROTACs containing a this compound linker in resistant cell lines is not yet widely published, the principles of PROTAC design suggest that such a construct, with its long, flexible linker and functional handle, holds therapeutic potential. The illustrative data and protocols provided in this guide offer a framework for the design, synthesis, and evaluation of novel PROTACs to address the ongoing challenge of drug resistance in cancer therapy. Further research is warranted to specifically investigate the structure-activity relationship of C8-COOH and other long-chain carboxylic acid linkers in the context of resistant cancer models.
Head-to-Head Showdown: A Comparative Guide to CRBN and VHL-Based PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical design parameter in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), to inform the rational design of next-generation protein degraders.
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] The choice between CRBN and VHL as the E3 ligase recruiter significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4]
At a Glance: Key Differences Between CRBN and VHL as PROTAC E3 Ligases
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Pomalidomide | Hydroxyproline mimics |
| Ternary Complex | Forms flexible, transient complexes with a fast catalytic rate.[] | Forms more rigid, stable complexes with a longer residence time.[] |
| Substrate Scope | Broader, more promiscuous substrate recognition.[] | More specific, recognizing a hydroxylated proline motif.[] |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[] | High expression in the renal cortex, liver, and vascularized tumors; lower in some solid tumors.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but can be found in the nucleus.[] |
| Potential Off-Targets | Zinc-finger transcription factors, leading to potential immunological side effects.[] | Generally higher selectivity with fewer inherent off-targets.[] |
| Advantages | Fast turnover, good for rapidly dividing cells; smaller, orally available ligands.[] | High selectivity, suitable for stable or complexed target proteins.[] |
| Challenges | Potential for off-target effects; immunomodulatory activity.[] | Larger, higher molecular weight ligands with potentially poorer cell permeability.[] |
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL are substrate receptors for Cullin-RING E3 ligase (CRL) complexes. CRBN is a component of the CRL4CRBN complex, while VHL is part of the CRL2VHL complex.[6][7] The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the respective E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Thalidomide-Based PROTACs: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. Among the most utilized E3 ligase ligands for constructing PROTACs are thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. The linker connecting the thalidomide moiety to the target protein ligand is a critical determinant of the PROTAC's efficacy. This guide provides a comparative overview of the in vivo validation of thalidomide-based PROTACs, with a focus on the influence of the linker on their performance, supported by experimental data and detailed protocols.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the protein of interest (POI), a thalidomide-derived ligand that recruits the CRBN E3 ligase, and a linker that connects the two. The PROTAC induces the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][2][3]
The Critical Role of the Linker
The linker is not merely a spacer but plays a crucial role in the stability and efficacy of the ternary complex. Its length, composition, and attachment points can significantly impact a PROTAC's degradation efficiency. An optimal linker length is necessary to facilitate favorable protein-protein interactions between the target and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination.[4]
Comparative In Vitro Efficacy of SHP2 Degraders with Different Linkers
Studies on SHP2 (Src homology 2 domain-containing phosphatase 2) degraders have highlighted the importance of linker optimization. While direct in vivo comparative data for different linker lengths is sparse, in vitro data clearly demonstrates this principle. For instance, the thalidomide-based SHP2 degrader ZB-S-29 was identified as a highly efficient degrader, and modifications to its linker length resulted in decreased degradation activity.[2][5]
| Degrader | Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZB-S-29 | SHP2 | CRBN | Succinamide-PEG | 6.02 | >90% | MV4;11 |
| SP4 | SHP2 | CRBN | PEG | ~100 | Not Specified | HeLa |
Note: This table illustrates the difference in potency that can arise from variations in PROTAC design, including the linker and warhead, for the same target.
In Vivo Efficacy: PROTAC Degraders vs. Small Molecule Inhibitors
A key validation for PROTACs is the demonstration of superior efficacy over traditional small molecule inhibitors in vivo. This has been effectively shown for PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.
Case Study: BET-Targeting PROTACs in Prostate Cancer Models
The thalidomide-based BET degrader ARV-825 and the VHL-based BET degrader ARV-771 have been compared to BET inhibitors like OTX015 in castration-resistant prostate cancer (CRPC) xenograft models. Unlike inhibitors which often lead to cytostatic effects, these BET degraders have been shown to induce tumor regression.[6][7][8]
| Compound | Type | Target | E3 Ligase | Animal Model | Dose & Administration | Key In Vivo Outcome | Reference |
| ARV-771 | PROTAC Degrader | BET proteins (BRD2/3/4) | VHL | 22Rv1 CRPC Xenograft | 10 mg/kg, daily, s.c. | Tumor Regression | [6][8] |
| OTX015 | Small Molecule Inhibitor | BET proteins (BRD2/3/4) | N/A | 22Rv1 CRPC Xenograft | 50 mg/kg, daily, p.o. | 80% Tumor Growth Inhibition (TGI) | [6] |
| ARV-825 | PROTAC Degrader | BET proteins (BRD2/3/4) | CRBN | CB17/SCID mice with disseminated AML | 5 mg/kg, 5 days/week, i.p. | Increased Survival vs. Inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy in vivo.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[9][10]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Harvest cancer cells (e.g., 22Rv1 for prostate cancer) during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC in a suitable vehicle (e.g., 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% PBS). The formulation should be prepared fresh daily.
-
Administer the PROTAC solution to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.
-
Administer the vehicle only to the control group.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volumes and body weights throughout the study.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm target protein degradation.
-
Western Blot Analysis for Protein Degradation
This protocol is for determining the degradation of a target protein in tumor tissues.[10]
-
Tissue Lysis:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated group.
-
Conclusion
The in vivo validation of thalidomide-based PROTACs demonstrates their potential as powerful therapeutic agents that can offer advantages over traditional small molecule inhibitors. The success of these molecules is highly dependent on their structural design, with the linker playing a paramount role in their efficacy. As demonstrated by BET- and SHP2-targeting PROTACs, achieving optimal in vivo activity requires careful consideration and empirical testing of the linker's length and composition to ensure productive ternary complex formation and subsequent potent and sustained protein degradation. The experimental protocols provided herein offer a framework for the systematic in vivo evaluation of novel thalidomide-based PROTACs.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-C8-COOH: A Comprehensive Guide
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of potent compounds such as Thalidomide-O-C8-COOH are of paramount importance to ensure both laboratory safety and environmental protection. As a derivative of thalidomide, this compound must be handled with the utmost caution, assuming it carries similar risks, including potential teratogenicity.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, in alignment with institutional and regulatory standards.
I. Core Safety Principles and Hazard Assessment
Thalidomide and its analogues are classified as highly potent compounds, with their primary health concern being their teratogenic potential, which can lead to severe birth defects.[1] Therefore, all handling and disposal procedures must be executed with stringent safety measures in place, treating the compound as biologically active and hazardous.
Key Hazards:
-
Teratogenicity: Potential to cause severe birth defects with exposure during pregnancy.[1]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[3]
-
Environmental Hazard: Potential to harm aquatic life and ecosystems if not disposed of correctly.[1]
II. Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles.[4] |
| Lab Coat | A protective lab coat is essential. | Protects against spills and contamination of personal clothing.[4] |
| Respiratory Protection | A properly fitted respirator may be necessary. | Essential when there is a risk of generating dust or aerosols.[4] |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-faceted process that emphasizes safety and regulatory adherence.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Utilize a dedicated, sealable, and clearly labeled hazardous waste container.[1]
-
The container material must be compatible with the solvents used.
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1] Do not use chemical formulas or abbreviations on the primary label.[4]
-
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound, such as contaminated gloves, weigh boats, pipette tips, and bench paper, should be collected in the designated solid waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[1]
-
-
Decontamination of Work Surfaces:
-
Following the handling of the compound, all work surfaces (e.g., fume hood, balance) must be decontaminated.
-
Use a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[1]
-
-
Packaging for Final Disposal:
-
Final Disposal:
IV. Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should vacate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an absorbent material to contain the spill.[2]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent.[2]
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
